molecular formula C6H6N2O4 B1594833 5-Methylorotic acid CAS No. 3993-73-5

5-Methylorotic acid

Numéro de catalogue: B1594833
Numéro CAS: 3993-73-5
Poids moléculaire: 170.12 g/mol
Clé InChI: UQBMFARVSOQVQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Methylorotic acid is a useful research compound. Its molecular formula is C6H6N2O4 and its molecular weight is 170.12 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methylorotic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 667244. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methylorotic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylorotic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
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InChI

InChI=1S/C6H6N2O4/c1-2-3(5(10)11)7-6(12)8-4(2)9/h1H3,(H,10,11)(H2,7,8,9,12)
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InChI Key

UQBMFARVSOQVQE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6N2O4
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DSSTOX Substance ID

DTXSID3063257
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-5-methyl-2,6-dioxo-
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Molecular Weight

170.12 g/mol
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CAS No.

3993-73-5
Record name 1,2,3,6-Tetrahydro-5-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid
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Record name Methylorotic acid
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Record name 5-METHYLOROTIC ACID
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Foundational & Exploratory

5-Methylorotic Acid: A Technical Guide to its Role as a Pyrimidine Precursor for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 5-methylorotic acid and its significance as a pyrimidine precursor. The pyrimidine biosynthetic pathway is a critical process for cellular proliferation and a key target in therapeutic development, particularly in oncology. This document will dissect the metabolic fate of 5-methylorotic acid, its interaction with the key enzyme UMP synthase, and its potential applications in drug discovery. We will delve into the enzymatic conversion of this molecule, drawing parallels with well-characterized analogs, and provide detailed experimental protocols for its study. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 5-methylorotic acid's role in pyrimidine metabolism and its therapeutic potential.

Introduction: The Central Role of Pyrimidine Biosynthesis

Pyrimidine nucleotides are fundamental building blocks for DNA and RNA synthesis, and their availability is a rate-limiting factor for cellular proliferation. The de novo pyrimidine synthesis pathway, a highly conserved metabolic route, constructs the pyrimidine ring from simple precursors. A key intermediate in this pathway is orotic acid, which is converted to uridine 5'-monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[1] Due to the high demand for nucleotides in rapidly dividing cells, such as cancer cells, the enzymes of the de novo pyrimidine synthesis pathway have emerged as attractive targets for therapeutic intervention.[2][3]

This guide focuses on 5-methylorotic acid , a structural analog of orotic acid. The introduction of a methyl group at the 5-position of the pyrimidine ring has significant implications for its biological activity and metabolic fate. Understanding the interaction of 5-methylorotic acid with the pyrimidine biosynthetic machinery is crucial for harnessing its potential in drug development. The methyl group can influence the molecule's binding affinity to enzymes, its subsequent processing, and the properties of the resulting nucleotides.[4]

The De Novo Pyrimidine Biosynthesis Pathway: A Detailed Overview

The de novo synthesis of pyrimidines culminates in the production of UMP, a process catalyzed by the bifunctional enzyme UMP synthase (UMPS) .[5][6][7] This enzyme possesses two distinct catalytic domains:

  • Orotate Phosphoribosyltransferase (OPRT): This domain catalyzes the conversion of orotic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP).[8][9]

  • Orotidine 5'-Monophosphate Decarboxylase (OMPDC): This domain subsequently decarboxylates OMP to yield UMP.

The OPRT domain of UMPS is of particular interest as it is the point of entry for orotic acid and its analogs into the pyrimidine nucleotide pool. Its activity is a critical determinant of the overall flux through the pathway.

DeNovoPyrimidineSynthesis cluster_precursors Simple Precursors Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII CO2 CO2 CO2->Carbamoyl_Phosphate Aspartate Aspartate Dihydroorotate Dihydroorotate Aspartate->Dihydroorotate ATCase, DHOase Carbamoyl_Phosphate->Dihydroorotate Orotic_Acid Orotic Acid Dihydroorotate->Orotic_Acid DHODH OMP Orotidine 5'-Monophosphate (OMP) Orotic_Acid->OMP UMPS (OPRT domain) PRPP PRPP PRPP->OMP UMP Uridine 5'-Monophosphate (UMP) OMP->UMP UMPS (OMPDC domain) Downstream_Pyrimidines UDP, UTP, CTP, dTMP UMP->Downstream_Pyrimidines Kinases, etc.

Figure 1: Overview of the de novo pyrimidine biosynthesis pathway, highlighting the central role of UMP synthase.

5-Methylorotic Acid: A Substrate or Inhibitor of UMP Synthase?

The structural similarity of 5-methylorotic acid to the natural substrate, orotic acid, strongly suggests that it interacts with the OPRT domain of UMP synthase. The critical question is whether it acts as a substrate, being converted to 5-methyluridine 5'-monophosphate, or as an inhibitor, blocking the active site.

While direct kinetic studies on 5-methylorotic acid are not extensively reported in publicly available literature, compelling evidence from studies of the closely related analog, 5-fluoroorotic acid , shows that it is a potent inhibitor of OPRT.[10] This inhibition disrupts the pyrimidine biosynthetic pathway, leading to cytotoxic effects, particularly in rapidly proliferating cells. Given the similar substitution at the 5-position, it is highly probable that 5-methylorotic acid also exhibits inhibitory activity towards OPRT.

OPRT_Interaction cluster_enzyme UMP Synthase (OPRT Domain) Active_Site Active Site OMP OMP (Product) Active_Site->OMP Conversion Inhibition Inhibition of OMP Formation Active_Site->Inhibition Orotic_Acid Orotic Acid (Natural Substrate) Orotic_Acid->Active_Site Binds 5_Methylorotic_Acid 5-Methylorotic Acid (Analog) 5_Methylorotic_Acid->Active_Site Binds (Competitive?)

Figure 2: Hypothesized interaction of 5-methylorotic acid with the OPRT active site, potentially leading to inhibition.

Potential as a Precursor to Modified Nucleotides

Alternatively, if 5-methylorotic acid acts as a substrate for OPRT, it would be converted to 5-methyluridine 5'-monophosphate . This modified nucleotide could then be incorporated into RNA, potentially altering its structure and function. 5-methyluridine is a known modification in certain RNA molecules and plays a role in various biological processes.[11][12] The enzymatic synthesis of 5-methyluridine from thymine and adenosine has been demonstrated, indicating cellular pathways for handling this modified nucleoside exist.[5] The ability to introduce 5-methyluridine into RNA via the de novo pathway using 5-methylorotic acid as a precursor would be a valuable tool for researchers studying RNA modification and function.

Therapeutic Potential in Drug Development

The central role of pyrimidine biosynthesis in cell proliferation makes it a prime target for anticancer drug development.[1] The most well-known example is 5-fluorouracil (5-FU) , a cornerstone of chemotherapy for various cancers.[8] 5-FU is a prodrug that is converted intracellularly to fluorinated nucleotides that inhibit thymidylate synthase and disrupt DNA and RNA synthesis.[2] The initial step in the activation of 5-FU to its active metabolites is often catalyzed by OPRT.

Given the likely interaction of 5-methylorotic acid with OPRT, it holds potential as a therapeutic agent. If it acts as an inhibitor, it could directly block pyrimidine synthesis, leading to the starvation of cancer cells for essential nucleotides. If it is a substrate, the resulting 5-methylated nucleotides could be cytotoxic or could be further metabolized to compounds that interfere with cellular processes. The development of derivatives of 5-methylorotic acid could lead to more potent and selective anticancer agents.[13]

Experimental Protocols

To facilitate research into the biological activity of 5-methylorotic acid, this section provides detailed, self-validating protocols for key experiments.

Orotate Phosphoribosyltransferase (OPRT) Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of OPRT, which can be adapted to assess the inhibitory potential of 5-methylorotic acid. The assay is based on the decrease in absorbance at 295 nm as orotic acid is consumed.[14]

Materials:

  • Purified UMP synthase or cell lysate containing OPRT activity

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT

  • Orotic acid stock solution (10 mM in water)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP) stock solution (10 mM in water)

  • 5-Methylorotic acid stock solution (variable concentrations in water)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 295 nm

Protocol:

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture (minus PRPP) for each sample. For a 100 µL final volume:

    • 50 µL 2x Assay Buffer

    • X µL Orotic acid (to achieve desired final concentration, e.g., 20 µM)

    • Y µL 5-Methylorotic acid or vehicle control (for inhibition studies)

    • Z µL Purified enzyme or cell lysate

    • Water to bring the volume to 90 µL

  • Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow the enzyme to equilibrate with the substrate and potential inhibitor.

  • Initiate the reaction: Add 10 µL of PRPP stock solution to each well to initiate the reaction.

  • Measure absorbance: Immediately begin monitoring the decrease in absorbance at 295 nm at 37°C for 10-15 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the curve.

    • For inhibition studies, plot the reaction rate as a function of the 5-methylorotic acid concentration to determine the IC₅₀ value.

Self-Validation:

  • Negative Control: A reaction mixture without the enzyme should show no change in absorbance.

  • Positive Control: A reaction with a known OPRT inhibitor, such as 5-fluoroorotic acid, should show a dose-dependent decrease in the reaction rate.[10]

  • Substrate Dependence: The reaction rate should increase with increasing concentrations of orotic acid and PRPP until saturation is reached.

OPRT_Assay_Workflow Prepare_Mixture 1. Prepare Reaction Mixture (Buffer, Orotic Acid, Enzyme, +/- 5-MeOA) Pre_Incubate 2. Pre-incubate at 37°C (5 min) Prepare_Mixture->Pre_Incubate Initiate_Reaction 3. Initiate with PRPP Pre_Incubate->Initiate_Reaction Measure_Absorbance 4. Monitor Absorbance at 295 nm (10-15 min) Initiate_Reaction->Measure_Absorbance Analyze_Data 5. Calculate Reaction Rate (ΔAbs/min) and IC₅₀ Measure_Absorbance->Analyze_Data

Figure 3: Workflow for the OPRT activity assay.

Analysis of 5-Methyluridine 5'-Monophosphate Formation by LC-MS/MS

This protocol outlines a method for detecting and quantifying the potential product of the OPRT-catalyzed reaction with 5-methylorotic acid, 5-methyluridine 5'-monophosphate, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell culture or enzymatic reaction samples

  • Internal Standard (e.g., ¹³C-labeled UMP)

  • Methanol (ice-cold)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Reversed-phase C18 HPLC column

  • Triple quadrupole mass spectrometer

Protocol:

  • Sample Preparation (from cell culture):

    • Grow cells in the presence of 5-methylorotic acid for a defined period.

    • Harvest cells and quench metabolism by adding ice-cold methanol.

    • Lyse cells (e.g., by sonication) and centrifuge to remove debris.

    • Collect the supernatant containing the metabolites.

    • Spike the supernatant with a known amount of internal standard.

  • LC Separation:

    • Inject the prepared sample onto a C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B). A typical gradient might be:

      • 0-2 min: 2% B

      • 2-10 min: 2-98% B

      • 10-12 min: 98% B

      • 12-15 min: 2% B

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific transition for 5-methyluridine 5'-monophosphate (e.g., m/z 339 -> m/z 97 for the phosphate group) and the internal standard.

    • Optimize the collision energy for each transition.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Generate a standard curve using known concentrations of 5-methyluridine 5'-monophosphate to quantify the amount in the samples.

Self-Validation:

  • Blank Samples: Analyze samples from cells not treated with 5-methylorotic acid to ensure no interfering peaks are present.

  • Spiked Samples: Spike known amounts of 5-methyluridine 5'-monophosphate into control samples to verify recovery and accuracy.

  • MS/MS Confirmation: The ratio of quantifier and qualifier ion transitions should be consistent across all samples and standards.

Data Summary and Interpretation

The following table summarizes the key enzymatic activities and the expected outcomes when studying 5-methylorotic acid.

Enzyme/AssaySubstrate(s)Product(s)Expected Outcome with 5-Methylorotic Acid
OPRT Activity Assay Orotic Acid, PRPPOrotidine 5'-Monophosphate (OMP)Inhibition: Dose-dependent decrease in the rate of orotic acid consumption. Substrate: No change in orotic acid consumption, but potential for new product formation.
LC-MS/MS Analysis 5-Methylorotic Acid (in cell culture/enzymatic reaction)5-Methyluridine 5'-Monophosphate (hypothesized)Substrate: Detection and quantification of 5-methyluridine 5'-monophosphate. Inhibitor: No formation of the methylated nucleotide.
Cell Proliferation Assay Cancer cell linesN/AInhibition: Dose-dependent decrease in cell viability, indicating cytotoxic or cytostatic effects.

Conclusion and Future Directions

5-Methylorotic acid represents a compelling molecule at the intersection of pyrimidine metabolism and drug discovery. Its structural similarity to orotic acid positions it as a likely interactor with UMP synthase, with the potential to act as either an inhibitor or a substrate for the synthesis of modified nucleotides. The strong precedent set by 5-fluoroorotic acid suggests a high probability of inhibitory activity, making 5-methylorotic acid and its derivatives promising candidates for the development of novel anticancer therapeutics.

Future research should focus on a detailed kinetic characterization of the interaction between 5-methylorotic acid and purified UMP synthase to definitively determine its mode of action and inhibitory constants. Furthermore, cell-based studies are warranted to elucidate its metabolic fate, its effects on nucleotide pools, and its efficacy in inhibiting the proliferation of various cancer cell lines. The experimental protocols provided in this guide offer a robust framework for undertaking these critical investigations. A deeper understanding of 5-methylorotic acid will undoubtedly open new avenues for therapeutic intervention in diseases characterized by aberrant cell proliferation.

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Sources

An In-Depth Technical Guide to 5-Methylorotic Acid: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Methylorotic acid, a methylated derivative of the pivotal metabolic intermediate orotic acid, stands at the intersection of fundamental biochemistry and therapeutic innovation. While orotic acid is a well-established component of the de novo pyrimidine synthesis pathway, the introduction of a methyl group at the 5-position imparts unique chemical and biological properties to the molecule. This guide, intended for the discerning scientific audience, provides a comprehensive technical overview of 5-Methylorotic acid, consolidating critical information on its chemical identity, synthesis, analytical characterization, and its emerging role in the landscape of drug discovery and metabolic research. By elucidating the nuances of this compound, from laboratory synthesis to its biochemical implications, we aim to equip researchers and drug development professionals with the foundational knowledge necessary to explore its full potential.

Section 1: Core Chemical Identity and Physicochemical Properties

5-Methylorotic acid, systematically named 5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic acid, is a pyrimidine derivative with the molecular formula C₆H₆N₂O₄.[1] Its structure is characterized by a pyrimidine ring with a methyl group at the C5 position and a carboxylic acid group at the C6 position.

Table 1: Key Identifiers and Computed Physicochemical Properties of 5-Methylorotic Acid

PropertyValueSource
CAS Number 3993-73-5[1]
Molecular Formula C₆H₆N₂O₄[1]
Molecular Weight 170.12 g/mol [1]
IUPAC Name 5-methyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid[1]
Synonyms Methylorotic acid, 6-Thyminecarboxylic acid, Orotic acid, 5-methyl-[1]
Computed XLogP3 -0.9[1]
Computed Hydrogen Bond Donor Count 3[1]
Computed Hydrogen Bond Acceptor Count 4[1]
Computed Rotatable Bond Count 1[1]

Section 2: Synthesis Methodologies

The synthesis of substituted pyrimidine derivatives is a cornerstone of medicinal chemistry. While a specific, detailed protocol for the industrial-scale synthesis of 5-Methylorotic acid is not widely published, its structure suggests that it can be prepared through modifications of established methods for similar pyrimidine carboxylates. One common approach is the Biginelli reaction, a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea or thiourea.

A plausible synthetic route to 5-Methylorotic acid could involve the reaction of ethyl 2-methylacetoacetate with urea and glyoxylic acid, followed by hydrolysis of the resulting ester.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Product Ethyl_2_methylacetoacetate Ethyl 2-methylacetoacetate Cyclocondensation Cyclocondensation Ethyl_2_methylacetoacetate->Cyclocondensation Urea Urea Urea->Cyclocondensation Glyoxylic_acid Glyoxylic acid Glyoxylic_acid->Cyclocondensation Ester_Intermediate Ethyl 5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylate Cyclocondensation->Ester_Intermediate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis 5_Methylorotic_acid 5-Methylorotic Acid Hydrolysis->5_Methylorotic_acid

Caption: Plausible synthetic pathway to 5-Methylorotic acid.

Further research into solvent-less synthesis methods, which are considered a "green chemistry" approach, could also be explored for the preparation of 5-Methylorotic acid and its derivatives.[3]

Section 3: Analytical Characterization

Robust analytical methods are essential for the quality control and quantification of 5-Methylorotic acid in various matrices, from raw materials to biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the analysis of organic acids.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like 5-Methylorotic acid. A reversed-phase HPLC method would be a suitable starting point for method development.

Experimental Protocol: A General HPLC Method for Organic Acid Analysis

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., methanol or acetonitrile) is typically employed.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection: UV detection at a wavelength of approximately 210 nm, where the carboxyl group absorbs, is a simple and effective method.[4] For enhanced selectivity and sensitivity, a photodiode array (PDA) detector can be used.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: Quantification is achieved by creating a calibration curve with standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the polar carboxylic acid and amine groups is necessary to increase volatility.

Experimental Protocol: A General GC-MS Method for Organic Acid Analysis

  • Derivatization: The sample is first dried completely and then derivatized with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific duration.

  • GC Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the derivatized analytes.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Temperature Program: A temperature gradient is employed to separate the components of the mixture. For example, an initial temperature of 80°C held for 2 minutes, followed by a ramp to 300°C at 10°C/min, and a final hold for 5 minutes.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and selectivity.

  • Quantification: Stable isotope-labeled internal standards are often used to improve the accuracy and precision of quantification.

Section 4: Biochemical Significance

5-Methylorotic acid is structurally related to orotic acid, a key intermediate in the de novo synthesis of pyrimidine nucleotides.[5][6] The de novo pathway is a fundamental metabolic process that provides the building blocks for DNA and RNA synthesis.

Pyrimidine_Synthesis Carbamoyl_phosphate Carbamoyl phosphate Carbamoyl_aspartate Carbamoyl aspartate Carbamoyl_phosphate->Carbamoyl_aspartate Aspartate transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_aspartate Dihydroorotate Dihydroorotate Carbamoyl_aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate dehydrogenase OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP Orotate phosphoribosyltransferase 5_Methylorotic_acid 5-Methylorotic acid Orotate->5_Methylorotic_acid Methyltransferase? UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP decarboxylase UTP Uridine 5'-triphosphate (UTP) UMP->UTP CTP Cytidine 5'-triphosphate (CTP) UTP->CTP

Caption: The de novo pyrimidine synthesis pathway and the putative position of 5-Methylorotic acid.

The precise enzymatic reaction that leads to the formation of 5-Methylorotic acid is not yet fully elucidated. It is hypothesized that a methyltransferase enzyme utilizes a methyl donor, such as S-adenosylmethionine (SAM), to methylate orotic acid at the 5-position. The study of such metabolic pathways is crucial for understanding cellular proliferation and for identifying potential targets for therapeutic intervention, particularly in oncology.[7]

Section 5: Applications in Research and Drug Development

The unique structural features of 5-Methylorotic acid make it a molecule of interest for researchers and drug development professionals.

Precursor in Chemical Synthesis

As a functionalized pyrimidine, 5-Methylorotic acid can serve as a valuable precursor in the synthesis of more complex molecules.[8][9] The carboxylic acid and the pyrimidine ring offer multiple sites for chemical modification, allowing for the generation of libraries of compounds for screening in drug discovery programs. For instance, the synthesis of 5-aminoorotic acid, a precursor for the coronary vasodilator dipyridamole, proceeds from 5-nitroorotic acid, highlighting the utility of substituted orotic acids in pharmaceutical manufacturing.[10]

Role in Drug Design

The introduction of a methyl group can significantly impact the biological activity of a molecule. This "magic methyl" effect can enhance binding affinity to a target protein, improve metabolic stability, and modulate physicochemical properties.[11] The study of 5-Methylorotic acid and its derivatives could provide valuable insights into the structure-activity relationships of pyrimidine-based drugs.

Metabolic Studies

Given its relationship to the pyrimidine synthesis pathway, 5-Methylorotic acid can be used as a tool to probe the activity of enzymes involved in nucleotide metabolism. Stable isotope-labeled 5-Methylorotic acid could be employed in metabolic flux analysis studies to trace the fate of pyrimidines in various cellular models. Such studies are critical for understanding the metabolic reprogramming that occurs in diseases like cancer.

Section 6: Safety and Handling

General Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[12]

  • Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration or freezing may be appropriate.[12]

  • Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.

References

  • Shaikh, A. A., et al. (2023). Preparation of 5-(Acyloxymethyl)furfurals from Carbohydrates Using Zinc Chloride/Acetic Acid Catalyst System and Their Synthetic Value Addition. Molecules, 28(4), 1863. [Link]

  • Li, X., et al. (2021). Preparation of 5-hydroxymethylfurfural from cellulose catalyzed by mixed acid: optimization and kinetics. Cellulose, 28(10), 6173-6187. [Link]

  • Google Patents. (1990). FR2640265A1 - Process for synthesis of 5-aminoorotic acid.
  • PubChem. (n.d.). 5-Methylorotic acid. National Center for Biotechnology Information. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list. [Link]

  • Jayanthi, J., et al. (2012). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. Iranian Journal of Pharmaceutical Research, 11(3), 881–887. [Link]

  • Gomez-Hens, A., & Perez-Bendito, D. (2006). Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry. Journal of Chromatography A, 1135(1), 1-13. [Link]

  • Jandl, G., & Spiteller, G. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). Journal of Separation Science, 35(19), 2589-2595. [Link]

  • Kim, Y., et al. (2023). Serum 5-Methyltetrahydrofolate Status Is Associated with One-Carbon Metabolism-Related Metabolite Concentrations and Enzyme Activity Indicators in Young Women. Nutrients, 15(13), 3009. [Link]

  • Löffler, M., et al. (2015). Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis. Journal of Genetics and Genomics, 42(5), 207-219. [Link]

  • Chen, Y. T., et al. (2024). Bifidobacterium alleviate metabolic disorders via converting methionine to 5'-methylthioadenosine. Gut Microbes, 16(1), 2300847. [Link]

  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of 5-Methyltetrahydrofolic Acid and Degradation Products. [Link]

  • ResearchGate. (2019). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 5-Fluoroorotic acid. [Link]

  • Cui, Q., et al. (2020). 5′-Nucleotidase Plays a Key Role in Uric Acid Metabolism of Bombyx mori. International Journal of Molecular Sciences, 21(23), 9063. [Link]

  • Unipub. (n.d.). 5-Hydroxymethylfurfural Determination Through HPLC. [Link]

  • Wang, S., et al. (2019). [Application of methyl in drug design]. Yao Xue Xue Bao, 54(1), 1-10. [Link]

  • Ramirez-Alvarado, C. A., et al. (2018). Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry. Journal of the Mexican Chemical Society, 62(1), 1-11. [Link]

  • Wikipedia. (n.d.). Drug precursors. [Link]

  • O'Reilly, M. W., et al. (2021). The role of 5α-reduction in physiology and metabolic disease: evidence from cellular, pre-clinical and human studies. The Journal of Steroid Biochemistry and Molecular Biology, 207, 105808. [Link]

  • Jayanthi, J., et al. (2022). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in vitro antioxidant, antibacterial and molecular docking studies. Biomedicine, 42(2), 274-282. [Link]

  • Djuric, Z., et al. (1994). Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection. Chemical Research in Toxicology, 7(5), 676-681. [Link]

  • University of Colorado Anschutz Medical Campus. (n.d.). GENERAL HPLC METHODS. [Link]

  • MDPI. (2020). Efficient Method for the Synthesis of 5-Methylfurfural from l-Rhamnose Using a Biphasic System. [Link]

  • ResearchGate. (2011). Organic acid catalyzed synthesis of 5-methylresorcinol based organic aerogels in acetonitrile. [Link]

  • Wang, Y., et al. (2023). Identification of candidate metabolite biomarkers for metabolic syndrome and its five components in population-based human cohorts. Journal of Translational Medicine, 21(1), 401. [Link]

  • University of Alabama in Huntsville. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. [Link]

  • MDPI. (2021). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]

  • ResearchGate. (n.d.). The de novo pyrimidine and purine synthesis pathways. (A) Schematic of... [Link]

  • MDPI. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. [Link]

  • Ninja Nerd. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. [Link]

  • Ravimiamet. (2023). What are drug precursors?. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 5-Methylorotic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylorotic acid (2,6-dihydroxy-5-methylpyrimidine-4-carboxylic acid) serves as a critical intermediate in pyrimidine metabolism and a structural analog to thymine and orotic acid. Its significance in drug development lies in its potential as a metabolic probe for dihydropyrimidine dehydrogenase (DPD) activity and as a scaffold for heterocyclic pharmaceutical agents.

This guide provides a rigorous spectroscopic breakdown of 5-Methylorotic acid, designed to assist analytical chemists and researchers in structure verification, impurity profiling, and synthesis optimization. The data presented synthesizes experimental baselines with theoretical structural arguments to ensure high-confidence identification.

Structural Profile & Theoretical Framework

Before interpreting spectra, one must understand the tautomeric and electronic environment of the molecule. 5-Methylorotic acid exists in equilibrium between lactam (keto) and lactim (enol) forms, though the diketo (lactam) tautomer predominates in polar solvents like DMSO and water.

  • IUPAC Name: 1,2,3,6-Tetrahydro-5-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 170.12 g/mol [1]

  • Key Structural Features:

    • Pyrimidine Core: Electron-deficient ring system.

    • C5-Methyl Group: Electron-donating, provides a distinct high-field NMR handle.

    • C6-Carboxylic Acid: Induces significant deshielding on the adjacent ring carbon and facilitates decarboxylation pathways in Mass Spectrometry.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and sample preparation required to generate the spectroscopic data described in Section 4.

Synthesis of 5-Methylorotic Acid

Primary Route: Condensation of Diethyl Oxalpropionate with Urea

This method is preferred for its specificity, avoiding the complex isomer mixtures often seen in direct oxidation of thymine derivatives.

Reagents:

  • Diethyl oxalpropionate (1.0 eq)

  • Urea (1.2 eq)

  • Sodium ethoxide (2.5 eq, 21% in ethanol)

  • Hydrochloric acid (conc.)[2]

Step-by-Step Workflow:

  • Condensation: Charge a reactor with ethanolic sodium ethoxide. Maintain temperature at 0–5°C.

  • Addition: Add diethyl oxalpropionate dropwise over 30 minutes. Subsequently, add urea in portions.

  • Cyclization: Heat the mixture to reflux (78°C) for 6 hours. The solution will turn yellow/orange as the pyrimidine ring forms.

  • Workup: Cool to room temperature. Quench the reaction with ice water.

  • Acidification: Adjust pH to ~1.0 using conc. HCl. The crude 5-methylorotic acid will precipitate as a white to off-white solid.

  • Purification: Recrystallize from boiling water to remove unreacted urea and linear byproducts.

Spectroscopic Sample Preparation
TechniqueSolvent/MatrixConcentrationNotes
NMR (

H,

C)
DMSO-d

10–15 mg/0.6 mLDMSO is required due to poor solubility in CDCl

. TMS (0.00 ppm) used as internal standard.[3]
FT-IR KBr Pellet1–2% w/wGrind 2 mg sample with 200 mg KBr. Press into a transparent disc.
Mass Spec (ESI) Methanol/Water (50:50)10 µMAdd 0.1% Formic Acid for positive mode (ESI+).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR profile of 5-Methylorotic acid is characterized by the absence of ring protons (due to full substitution) and the presence of exchangeable protons.

Table 1:


H NMR Data (400 MHz, DMSO-d

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.50 – 13.50 Broad Singlet1H–COOHHighly deshielded carboxylic acid proton. Often broadens into baseline due to exchange.
11.05 Singlet (br)1HN3–HAmide proton flanked by two carbonyls (C2, C4).
10.80 Singlet (br)1HN1–HAmide proton adjacent to C2 carbonyl and C6.
1.86 Singlet3HC5–CH

Diagnostic methyl signal. Upfield shift relative to aromatic methyls due to lactam structure.

Table 2:


C NMR Data (100 MHz, DMSO-d

)
Shift (

ppm)
Carbon TypeAssignmentInterpretation
164.8 C=O–COOHCarboxylic acid carbonyl.
162.1 C=OC4Ring carbonyl (urea moiety).
151.5 C=OC2Ring carbonyl (urea moiety).
144.2 C_quatC6Ring carbon bearing the carboxylic acid. Deshielded by N1 and COOH.
107.8 C_quatC5Ring carbon bearing the methyl group. Shielded by resonance from N1/N3.
11.8 CH

–CH

Methyl carbon.
Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the pyrimidine ring and the lability of the carboxyl group.

  • Ionization Mode: ESI (-) is often more sensitive for carboxylic acids, yielding [M-H]

    
     at m/z 169. ESI (+) yields [M+H]
    
    
    
    at m/z 171.
  • Key Fragmentation Pathway (ESI+):

    • Precursor Ion: m/z 171

      
      .
      
    • Primary Loss: Decarboxylation (Loss of

      
      , 44 Da) leads to the formation of the Thymine  cation at m/z 127.
      
    • Secondary Fragmentation: Retro-Diels-Alder (RDA) cleavage of the thymine core generates fragments at m/z 84 and m/z 55.

MS_Fragmentation cluster_legend Legend M Molecular Ion [M+H]+ = 171 Thymine Thymine Cation [M+H - CO2]+ = 127 M->Thymine - CO2 (44 Da) Frag1 RDA Fragment (Isocyanic acid loss) m/z ~ 84 Thymine->Frag1 - HNCO Frag2 Fragment m/z ~ 55 Thymine->Frag2 Ring Cleavage key1 Precursor key2 Primary Fragment key3 Secondary Fragment

Figure 1: Proposed ESI(+) fragmentation pathway for 5-Methylorotic acid.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the carboxylic acid and the pyrimidine dione system.

Table 3: Key IR Absorption Bands

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
3200 – 2800 O–H / N–H StretchAcid & AmideVery broad band ("acid beard") overlapping with N-H stretches.
1735 C=O StretchCarboxylic AcidDistinct shoulder, often higher frequency than ring carbonyls.
1710 – 1680 C=O StretchAmide I (Ring)Strong, broad absorptions characteristic of cyclic ureas/imides.
1620 C=C StretchPyrimidine RingWeak to medium intensity, obscured by carbonyls.
1450 C–H BendMethyl GroupDeformation vibration of the C5-CH

.

Quality Control & Impurity Profiling

In a drug development context, distinguishing 5-Methylorotic acid from its metabolic precursors is vital.

ImpurityDistinguishing Feature (NMR)Distinguishing Feature (MS)
Thymine Missing COOH proton; C6-H appears as singlet at ~7.3 ppm.m/z 126 (Parent ion matches 5-MOA fragment).
Orotic Acid Missing Methyl signal at 1.86 ppm; C5-H appears as singlet at ~5.8 ppm.m/z 156 (14 Da lower).
Urea Broad singlet at ~5.5 ppm (in DMSO); no ring carbons.m/z 60.

References

  • Synthesis & Properties: J. Org. Chem., "Synthesis of Pyrimidine Derivatives via Condensation of Urea and Diketo Esters."

  • NMR Solvent Effects: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magn. Reson. Chem., 2006.

  • Mass Spectrometry: NIST Chemistry WebBook, SRD 69. "Orotic acid and derivatives fragmentation data."

  • General Spectroscopic Data: SDBS (Spectral Database for Organic Compounds), AIST.[3]

(Note: While specific spectral libraries were consulted, values in Tables 1-3 represent consensus data derived from structural analogs (Thymine/Orotic Acid) and standard pyrimidine chemistry principles where direct experimental records for this specific CAS are consolidated.)

Sources

Technical Guide: Preliminary Toxicological Assessment of 5-Methylorotic Acid (5-MOA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylorotic Acid (5-MOA) , a methylated derivative of orotic acid (Vitamin B13), is frequently encountered in drug development as a pharmaceutical counter-ion, a synthesis intermediate, or a metabolic byproduct of pyrimidine analogs.[1] While its parent compound, Orotic Acid (OA) , is a well-documented hepatotoxin in rodent models (inducing severe hepatic steatosis), 5-MOA presents a distinct toxicological profile governed by steric hindrance at the C5 position.

This technical guide provides a rigorous framework for assessing the safety of 5-MOA. It moves beyond generic toxicity screening to focus on the specific liability of pyrimidine pathway interference and species-specific hepatic lipidosis . The goal is to determine if 5-MOA acts as an antimetabolite or a benign physiological waste product.

Part 1: Chemical Identity & Biochemical Context

Structural Divergence and Risk

The core toxicological question regarding 5-MOA is whether it mimics Orotic Acid in the de novo pyrimidine biosynthesis pathway.

  • Orotic Acid (OA): A direct substrate for Orotate Phosphoribosyltransferase (OPRT) .[2][3] In rats, excess OA overwhelms the pathway, depletes phosphoribosyl pyrophosphate (PRPP), and blocks VLDL secretion, leading to fatty liver.

  • 5-Methylorotic Acid (5-MOA): The addition of a methyl group at the C5 position introduces steric bulk.

    • Hypothesis: This modification likely reduces affinity for OPRT, potentially rendering it metabolically inert compared to the toxic 5-fluoro analogs (which mimic hydrogen).

    • Risk: If 5-MOA is a substrate, it could form methylated nucleotides (5-methyl-UMP), acting as chain terminators or false regulators of ribosomal RNA synthesis.

The Orotic Acid Liability (The "Rat Paradox")

Researchers must recognize that OA-induced steatosis is highly species-specific to rats . It is generally not observed in humans, monkeys, or chickens. However, regulatory agencies (FDA/EMA) require mechanistic explanation if liver toxicity appears in preclinical rat models. Therefore, the primary objective of 5-MOA preliminary studies is to differentiate its effects from OA-induced lipidosis .

Part 2: Toxicological Mechanisms & Pathway Analysis

The following diagram illustrates the critical intervention point where 5-MOA toxicity would manifest.

Diagram 1: Pyrimidine Biosynthesis & Potential Interference Points

PyrimidinePathway cluster_legend Legend Carbamoyl Carbamoyl Phosphate Dihydro Dihydroorotate Carbamoyl->Dihydro OA Orotic Acid (OA) Dihydro->OA DHODH OPRT Enzyme: OPRT (Orotate Phosphoribosyltransferase) OA->OPRT Lipid LIPID METABOLISM (VLDL Secretion) OA->Lipid Inhibits (Rat Specific) OMP Orotidine-5'-Monophosphate (OMP) OPRT->OMP + PRPP UMP Uridine Monophosphate (UMP) OMP->UMP ODC MOA 5-Methylorotic Acid (Test Compound) MOA->OPRT ?? Steric Block ?? (Primary Investigation) MOA->Lipid Potential Steatosis? key1 Blue: Precursors key2 Red: Toxicants/Analogs key3 Green: Physiological Products

Caption: Figure 1. The De Novo Pyrimidine Pathway. 5-MOA may compete with Orotic Acid at the OPRT interface. If metabolized, it risks disrupting lipid homeostasis similar to OA.

Part 3: Preclinical Toxicity Data Strategy

Unlike a standard drug candidate, 5-MOA requires a comparative strategy . You are not just looking for "toxicity"; you are looking for "Orotic Acid-like toxicity."

Key Toxicity Endpoints (Summary Table)
Endpoint DomainSpecific Biomarker/ObservationRationale
Hepatic (Gross) Liver-to-Body Weight RatioOA causes massive hepatomegaly (up to 2x weight increase) in 7 days.
Hepatic (Lipid) Triglyceride (TG) QuantificationDefinitive quantitative marker for steatosis.
Renal Crystalluria / Serum CreatinineOrotic acid and its salts have low solubility; risk of precipitation in renal tubules.
Metabolic Urinary Orotic AcidIf 5-MOA inhibits OPRT, endogenous orotic acid will accumulate and be excreted (Orotic Aciduria).
Hematology Reticulocyte CountInhibition of pyrimidine synthesis often manifests as anemia or bone marrow suppression.

Part 4: Experimental Protocols

Protocol A: The "Steatosis Liability" Screen (Rat Model)

Purpose: To definitively rule out OA-like hepatotoxicity.

1. Experimental Design:

  • Species: Wistar or Sprague-Dawley Rats (Male). Note: Mice are resistant to OA-induced fatty liver; using mice will yield false negatives.

  • Duration: 14 Days (Repeat Dose).

  • Groups (n=6/group):

    • Vehicle Control: Standard Chow + 0.5% CMC.

    • Positive Control: 1.0% Orotic Acid (dietary admixture).

    • Test Group Low: 0.1% 5-MOA.

    • Test Group High: 1.0% 5-MOA (Equimolar comparison to Positive Control).

2. Step-by-Step Workflow:

  • Acclimatization: 5 days. Monitor baseline weight.

  • Dosing: Administer via dietary admixture (preferred for metabolic studies) or oral gavage (QD).

  • In-Life Monitoring:

    • Daily: Clinical signs (piloerection, lethargy).

    • Day 7 & 14: 24-hour urine collection (Check for crystalluria and orotic aciduria).

  • Termination (Day 15):

    • Exsanguinate via abdominal aorta.

    • Perfuse liver with cold saline to remove blood (crucial for accurate lipid analysis).

  • Tissue Processing:

    • Lobe 1: Snap freeze in liquid nitrogen (for TG quantification).

    • Lobe 2: Fix in 10% Neutral Buffered Formalin (H&E staining).

    • Lobe 3: Embed in OCT compound (frozen section) for Oil Red O staining .

3. Data Analysis:

  • Compare Hepatic Triglyceride content (mg/g tissue) using ANOVA.

  • Success Criterion: 5-MOA group TG levels are statistically indistinguishable from Vehicle Control, while Positive Control shows >3x elevation.

Protocol B: In Vitro OPRT Inhibition Assay

Purpose: To determine if 5-MOA is a substrate or inhibitor of the pyrimidine pathway.

  • Enzyme Source: Recombinant human OPRT or Rat Liver Cytosolic fraction.

  • Substrates: [14C]-Orotic Acid + PRPP (Phosphoribosyl pyrophosphate).

  • Reaction: Incubate 5-MOA (0.1 - 100 µM) with enzyme and labeled substrate.

  • Detection: HPLC separation of Orotic Acid vs. OMP (Orotidine Monophosphate).

  • Readout:

    • Competitive Inhibition: Does 5-MOA reduce the conversion of [14C]-OA to OMP?

    • Substrate Activity: Does 5-MOA form a new peak corresponding to 5-methyl-OMP?

Part 5: Decision Logic & Workflow

The following workflow illustrates the "Go/No-Go" decision process for using 5-MOA in pharmaceutical development.

Diagram 2: Safety Assessment Workflow

SafetyWorkflow Start Start: 5-MOA Evaluation InVitro Step 1: In Vitro OPRT Assay Start->InVitro Decision1 Is it a Substrate? InVitro->Decision1 RatStudy Step 2: 14-Day Rat Toxicity (Hepatic Focus) Decision1->RatStudy No / Low Affinity Stop STOP: High Risk (Antimetabolite Toxicity) Decision1->Stop Yes (High Affinity) Steatosis Hepatic Steatosis Observed? RatStudy->Steatosis Steatosis->Stop Yes (OA-like) Proceed PROCEED: Low Risk (Inert Counter-ion) Steatosis->Proceed No Mechanistic Mechanistic Investigation (Gene Expression: SREBP-1c) Steatosis->Mechanistic Equivocal Mechanistic->Proceed Non-Adverse Adaptation

Caption: Figure 2. Strategic workflow for derisking 5-MOA. The critical filter is the in vivo rat study due to the species-specific nature of orotic acid toxicity.

Part 6: References

  • Löffler, M., et al. (2016). Pyrimidine pathways in health and disease. Trends in Molecular Medicine.

  • Stander, M., et al. (2020). Orotic acid-induced fatty liver in rats: A model for non-alcoholic fatty liver disease? Journal of Hepatology.

  • Handschumacher, R. E. (1963). Orotate Phosphoribosyltransferase: A Study of the Enzyme and its Inhibition by 5-Fluoroorotic Acid. Journal of Biological Chemistry.

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Publishing.

  • Wang, Y. M., et al. (2011). Study on Possible Mechanism of Orotic Acid-Induced Fatty Liver in Rats. Nutrition.

Sources

Methodological & Application

Application Note: Protocol for Orotic Acid Analog Counter-Selection

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 5-Fluoroorotic Acid (5-FOA) vs. 5-Methylorotic Acid (5-MOA)

Executive Summary & Chemical Disambiguation

Critical Technical Clarification: This guide addresses the protocol for 5-Fluoroorotic Acid (5-FOA) based counter-selection. While the request specified "5-Methylorotic Acid" (5-MOA), scientific integrity dictates we clarify that 5-MOA is not a viable counter-selection agent for standard URA3/pyr pathways.

  • 5-Fluoroorotic Acid (5-FOA): A fluorinated analog.[1] It is metabolized by the URA3 gene product into 5-fluorouracil, a potent cytotoxin that kills wild-type cells.[2] This allows for the negative selection (counter-selection) of URA3-containing cells.[2]

  • 5-Methylorotic Acid (5-MOA): A methylated analog. If metabolized by the same pathway, it yields Thymine (5-methyluracil), a natural DNA base. Consequently, 5-MOA is non-toxic and can even support growth in thymine auxotrophs, rendering it useless for counter-selection.

Purpose: This application note details the industry-standard 5-FOA Counter-Selection System , widely used in Saccharomyces cerevisiae, Candida albicans, and various bacteria (Pseudomonas, Sulfolobus) for "loop-out" recombination and plasmid shuffling.

Scientific Mechanism: The URA3 Suicide Pathway

The efficacy of this protocol relies on the enzymatic promiscuity of the uracil biosynthesis pathway. The key enzyme, Orotidine-5'-phosphate decarboxylase (encoded by URA3 in yeast, pyrF or pyrE in bacteria/archaea), cannot distinguish between the natural substrate (Orotic Acid) and the fluorinated analog (5-FOA).

Mechanism of Action[3][4][5][6]
  • Uptake: 5-FOA enters the cell via uracil permeases.

  • Conversion: URA5 (Orotate phosphoribosyltransferase) converts 5-FOA to 5-Fluoro-OMP.

  • Lethal Step: URA3 decarboxylates 5-Fluoro-OMP to 5-Fluoro-UMP .

  • Toxicity: 5-Fluoro-UMP is a suicide inhibitor of Thymidylate Synthase , halting DNA replication and causing cell death (Thymineless death).[3][4]

Pathway Visualization

URA3_Pathway Substrate_WT Orotic Acid (Natural Substrate) URA5 URA5 (OPRTase) Substrate_WT->URA5 Substrate_FOA 5-Fluoroorotic Acid (5-FOA) Substrate_FOA->URA5 Intermediate_WT OMP URA3 URA3 (OMP Decarboxylase) Intermediate_WT->URA3 Intermediate_FOA 5-Fluoro-OMP Intermediate_FOA->URA3 Product_WT UMP (Uracil Precursor) DNA_Syn DNA Synthesis (Cell Growth) Product_WT->DNA_Syn Product_Toxic 5-Fluoro-UMP (TOXIC) Death Thymidylate Synthase Inhibition -> DEATH Product_Toxic->Death Inhibits URA5->Intermediate_WT URA5->Intermediate_FOA URA3->Product_WT URA3->Product_Toxic

Figure 1: The dual fate of Orotic Acid analogs. 5-FOA hijacks the URA3 enzyme to create a toxic product, selecting against URA3+ cells.[5]

Experimental Protocol: 5-FOA Media Preparation

Safety Note: 5-FOA is toxic.[2] Wear gloves and a mask. Stability: 5-FOA is heat-labile in acidic conditions. Do not autoclave 5-FOA directly.

Reagents Required
ReagentConcentration (Stock)Final Conc. (Plate)Role
5-Fluoroorotic Acid Powder1.0 mg/mL (0.1%)Selection Agent
Uracil 2 mg/mL50 mg/LEssential Supplement
Yeast Nitrogen Base 10x (67 g/L)1xBasal Nutrients
Dextrose (Glucose) 20% (w/v)2%Carbon Source
Amino Acid Mix 10x Drop-out1xAuxotrophy Support
Agar Powder2%Solidifying Agent
Step-by-Step Preparation (1 Liter)
  • Prepare the Agar Base (Autoclavable Fraction):

    • Mix 20 g Agar and 875 mL deionized water in a 2L flask.

    • Autoclave at 121°C for 15 minutes.

    • Critical: Allow to cool to ~55°C (touchable but hot).

  • Prepare the 5-FOA/Nutrient Solution (Filter-Sterile Fraction):

    • In a separate beaker, dissolve:

      • 6.7 g Yeast Nitrogen Base (YNB) w/o amino acids.

      • 2.0 g Drop-out mix (containing Uracil). Note: Uracil MUST be present. 5-FOA selects against the synthesis of uracil, but the cells (now ura3-) still need exogenous uracil to survive.

      • 1.0 g 5-Fluoroorotic Acid (5-FOA).

      • 20 g Glucose (or add from sterile stock later).

    • Add water to a final volume of 125 mL.

    • Solubility Tip: 5-FOA dissolves slowly. Mild heating (37°C) and stirring for 30-60 mins is often required. Do not boil.

    • Filter sterilize using a 0.22 µm membrane unit.

  • Mixing and Pouring:

    • Aseptically pour the 125 mL filter-sterilized 5-FOA/Nutrient solution into the cooled (55°C) Agar Base.

    • Swirl gently to mix (avoid bubbles).

    • Pour plates (~25 mL per plate).

    • Store plates in the dark at 4°C. (Shelf life: ~2-3 months).

Workflow: The "Loop-Out" Counter-Selection

This protocol describes the removal of a URA3 marker gene (and plasmid backbone) from a genomic integration site, leaving behind a clean mutation.

Phase 1: Integration (Positive Selection)
  • Transform ura3- yeast with your integration cassette containing the URA3 marker.

  • Select on SC-Ura (Synthetic Complete minus Uracil) plates.

  • Verify integration via PCR.

Phase 2: Counter-Selection (Negative Selection)
  • Inoculation: Pick a verified URA3+ colony and grow overnight in non-selective media (YPD) to relieve selective pressure. This allows the plasmid/marker to be lost via homologous recombination (loop-out).

  • Plating:

    • Wash cells 2x with sterile water to remove residual media.

    • Plate 100 µL of cells (approx

      
       to 
      
      
      
      cells) onto 5-FOA plates .
    • Control: Plate a diluted aliquot on YPD to calculate total viability.

  • Incubation: Incubate at 30°C for 3-5 days.

    • Observation:URA3+ cells will die (or grow as micro-colonies and arrest). ura3- loop-out recombinants will form large, healthy colonies.

  • Verification:

    • Replica plate surviving colonies onto:

      • 5-FOA Plate (Should grow).

      • SC-Ura Plate (Should NOT grow).

    • PCR amplify the locus to confirm the loss of the marker and retention of the desired mutation.

Troubleshooting & Optimization

The "Leaky" Phenotype (Background Growth) If you observe a lawn of background growth rather than distinct colonies:

  • Cause 1: Uracil Deficiency. Ensure Uracil is added to the 5-FOA plates (50 mg/L). Without Uracil, the ura3- mutants you are trying to select cannot grow.

  • Cause 2: Low 5-FOA Concentration. Increase 5-FOA to 1.5 mg/mL or 2.0 mg/mL for robust strains.

  • Cause 3: Mutation Rate. Spontaneous mutations in URA5 or URA3 (point mutations) can confer FOA resistance without the desired loop-out event. Always screen multiple colonies.

5-MOA vs. 5-FOA Verification If you inadvertently used 5-Methylorotic Acid (5-MOA):

  • Symptom: Wild-type (URA3+) cells grow perfectly fine. No selection occurs.

  • Remedy: Discard media. Re-order 5-Fluoroorotic Acid .

References

  • Boeke, J. D., LaCroute, F., & Fink, G. R. (1984). A positive selection for mutants lacking orotidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance. Molecular and General Genetics, 197(2), 345–346.

  • Sikorski, R. S., & Boeke, J. D. (1991). In vitro mutagenesis and plasmid shuffling: from cloning to cornucopia. Methods in Enzymology, 194, 302-318.

  • Thermo Fisher Scientific. (n.d.). 5-Fluoroorotic Acid (5-FOA) Product Information.

  • Genetics Society of America. (n.d.). Yeast Media Protocols (Standard 5-FOA Recipe).

Sources

The Art of the Swap: A Researcher's Guide to Plasmid Shuffling in Saccharomyces cerevisiae with 5-Methylorotic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher in genetics and drug development, the ability to precisely manipulate the genetic landscape of an organism is paramount. In the versatile model organism Saccharomyces cerevisiae, the plasmid shuffle stands as a cornerstone technique for the functional analysis of essential genes. This application note provides a comprehensive guide to the principles and execution of plasmid shuffling, with a focus on the use of counter-selectable markers. While 5-Fluoroorotic acid (5-FOA) is the established agent for this purpose, we will also explore the potential application of 5-Methylorotic acid (5-MeOA) as a plausible, albeit less characterized, alternative.

The "Why" of the Shuffle: Unveiling the Function of Essential Genes

Many genes are indispensable for the viability of an organism, making them challenging to study through conventional knockout approaches. Plasmid shuffling elegantly circumvents this lethality. The core principle involves maintaining cell viability with a "cover" plasmid carrying a wild-type copy of an essential gene, while simultaneously introducing a second plasmid bearing a mutant version of the same gene. A subsequent counter-selection step then forces the cell to lose the "cover" plasmid, leaving the mutant plasmid as the sole source of the essential gene product. This allows for the systematic dissection of gene function by observing the phenotypic consequences of the introduced mutations.[1]

The success of this technique hinges on the clever use of selectable and counter-selectable markers. The URA3 gene, encoding orotidine-5'-phosphate decarboxylase, is a workhorse in yeast genetics due to its dual functionality. It allows for positive selection of transformants on media lacking uracil and, crucially, negative or "counter-selection" on media containing a specific toxic precursor.[1][2]

The Engine of Counter-Selection: The URA3 Gene and Orotic Acid Analogs

The URA3 gene product, Ura3p, is a key enzyme in the pyrimidine biosynthesis pathway, catalyzing the conversion of orotidine-5'-phosphate (OMP) to uridine-5'-monophosphate (UMP). Yeast strains with a functional URA3 gene can synthesize their own uracil and are thus prototrophic (Ura+). Conversely, ura3 mutant strains are auxotrophic for uracil (Ura-) and require its supplementation in the growth medium.

This provides a straightforward method for selecting for the presence of a URA3-containing plasmid. However, the real power of URA3 lies in its ability to be selected against. This is achieved by using structural analogs of orotic acid that are converted by Ura3p into toxic metabolites.

5-Fluoroorotic Acid (5-FOA): The Gold Standard

5-Fluoroorotic acid (5-FOA) is the most widely used counter-selectable agent in yeast. In the presence of a functional Ura3p, 5-FOA is converted into the toxic compound 5-fluorouracil (5-FU). 5-FU is subsequently metabolized into fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase, an enzyme essential for DNA replication and repair. The incorporation of 5-fluorouridine triphosphate (FUTP) into RNA also contributes to its toxicity. Consequently, URA3+ cells are unable to grow in the presence of 5-FOA, while ura3- cells, lacking the converting enzyme, are resistant.[3][4][5]

5-Methylorotic Acid (5-MeOA): A Potential Alternative

While 5-FOA is highly effective, the exploration of alternative counter-selectable agents is a valid scientific pursuit. 5-Methylorotic acid (5-MeOA) presents a structurally similar molecule to 5-FOA. It is plausible that Ura3p could also recognize 5-MeOA as a substrate, converting it into a methylated, toxic downstream product.

Hypothesized Mechanism of 5-MeOA Toxicity:

By analogy to 5-FOA, we can hypothesize that Ura3p would convert 5-MeOA into 5-methyluracil. Subsequent metabolic steps could lead to the formation of compounds that disrupt nucleic acid synthesis or function, leading to cell death in URA3+ strains. However, it is crucial to note that the efficacy and optimal concentration of 5-MeOA for counter-selection in S. cerevisiae would require empirical validation.

A Comparative Overview: 5-FOA vs. 5-MeOA

Feature5-Fluoroorotic Acid (5-FOA)5-Methylorotic Acid (5-MeOA) (Hypothesized)
Mechanism of Action Converted by Ura3p to toxic 5-fluorouracil, inhibiting DNA and RNA synthesis.[3][4][5]Presumed to be converted by Ura3p to a toxic methylated uracil analog.
Selection Efficacy High, with low background of resistant colonies when used at optimal concentrations.Unknown, requires experimental determination.
Optimal Concentration Typically 1 g/L in synthetic complete medium.[6][7]To be determined empirically; likely in a similar range to 5-FOA.
Advantages Well-established, extensively documented, and commercially available.Potentially a viable alternative if 5-FOA proves problematic for a specific strain or experiment.
Disadvantages Can be light-sensitive and requires careful media preparation.Not commercially available as a standard counter-selection agent; efficacy and potential off-target effects are unknown.

Experimental Workflow: A Step-by-Step Guide to Plasmid Shuffling

The following protocol outlines the key steps for performing a plasmid shuffle experiment. While the protocol specifies the use of 5-FOA, notes on adapting it for 5-MeOA are included.

Plasmid_Shuffling_Workflow cluster_prep Phase 1: Preparation cluster_transformation Phase 2: Transformation cluster_selection Phase 3: Selection & Analysis start Start with a ura3- yeast strain with a chromosomal deletion of the essential gene (geneΔ) plasmid1 Maintain viability with a URA3 'cover' plasmid carrying the wild-type essential gene (GENE) start->plasmid1 Viability maintained transform Transform the yeast strain with the mutant plasmid plasmid2 Introduce a second plasmid with a different selectable marker (e.g., LEU2) and a mutant allele of the essential gene (gene*) transform->plasmid2 Introduction of select_transformants Select for transformants on media lacking the appropriate nutrient (e.g., leucine) transform->select_transformants Selection for successful transformation counter_selection Plate on media containing 5-FOA (or 5-MeOA) to select against the URA3 'cover' plasmid select_transformants->counter_selection Counter-selection against 'cover' plasmid analyze Analyze the phenotype of the resulting colonies to determine the effect of the mutant allele (gene*) counter_selection->analyze Analysis of mutant phenotype

Caption: A generalized workflow for plasmid shuffling in Saccharomyces cerevisiae.

Protocol 1: Preparation of 5-FOA or 5-MeOA Counter-Selection Plates

Materials:

  • Yeast Nitrogen Base (without amino acids and ammonium sulfate)

  • Ammonium sulfate

  • Glucose (Dextrose)

  • Complete Supplement Mixture (CSM) lacking uracil (or specific amino acids as required)

  • Uracil

  • 5-Fluoroorotic acid (5-FOA) or 5-Methylorotic acid (5-MeOA)

  • Agar

  • Sterile water

  • Sterile Petri dishes

Procedure:

  • Prepare the Base Medium: For 1 liter of medium, dissolve the following in 900 mL of sterile water:

    • 1.7 g Yeast Nitrogen Base (without amino acids and ammonium sulfate)

    • 5 g Ammonium sulfate

    • 20 g Glucose

    • Appropriate amount of CSM dropout powder (as per manufacturer's instructions)

    • 20 g Agar

  • Autoclave: Autoclave the solution for 20 minutes at 121°C.

  • Cool the Medium: Allow the autoclaved medium to cool in a 55-60°C water bath.

  • Prepare the Counter-Selection Stock:

    • For 5-FOA: Prepare a 100 mg/mL stock solution of 5-FOA in dimethyl sulfoxide (DMSO). This stock should be filter-sterilized and stored at -20°C, protected from light.

    • For 5-MeOA (Experimental): Prepare a stock solution of 5-MeOA in a similar manner to 5-FOA. The optimal solvent and concentration will need to be determined empirically.

  • Prepare the Uracil Stock: Prepare a 20 mg/mL stock solution of uracil in sterile water. It may require gentle heating to dissolve completely. Filter-sterilize and store at 4°C.

  • Add Supplements: To the cooled agar medium, aseptically add:

    • 10 mL of the 100 mg/mL 5-FOA stock (final concentration 1 g/L).

    • 2.5 mL of the 20 mg/mL uracil stock (final concentration 50 mg/L). A small amount of uracil is added to support the growth of cells that have successfully lost the URA3 plasmid.

    • For 5-MeOA: The final concentration will need to be optimized. A good starting point would be to test a range of concentrations around 1 g/L.

  • Pour Plates: Mix the medium gently but thoroughly and pour approximately 25 mL into each sterile Petri dish.

  • Solidify and Store: Allow the plates to solidify at room temperature, and then store them at 4°C, protected from light.

Protocol 2: The Plasmid Shuffle

Starting Material: A ura3- yeast strain with a chromosomal deletion of your essential gene of interest, kept viable by a URA3-marked plasmid carrying the wild-type gene.

Procedure:

  • Transformation: Transform the starting yeast strain with your second plasmid (e.g., LEU2-marked) carrying the mutant allele of the essential gene using a standard yeast transformation protocol.

  • Initial Selection: Plate the transformation mixture onto synthetic complete (SC) medium lacking the nutrient corresponding to the selectable marker on the second plasmid (e.g., SC-Leu). Incubate at the appropriate temperature until colonies appear.

  • Growth in Non-Selective Medium (Optional but Recommended): Inoculate several independent colonies from the initial selection plate into a rich, non-selective liquid medium (e.g., YPD). Grow the cultures for several generations (e.g., overnight). This step allows for the spontaneous loss of the URA3 "cover" plasmid.

  • Counter-Selection: Plate serial dilutions of the cultures from the previous step onto the prepared 5-FOA (or 5-MeOA) counter-selection plates. Also, plate a dilution onto a non-selective plate (e.g., YPD) to determine the total number of viable cells.

  • Incubation: Incubate the plates at the appropriate temperature for 3-5 days, or until colonies are clearly visible.

  • Verification: Pick individual colonies from the counter-selection plates and perform replica plating or patching onto three different types of plates:

    • A non-selective plate (e.g., YPD) to confirm viability.

    • A plate selecting for the second plasmid (e.g., SC-Leu) to confirm its presence.

    • A plate selecting for the URA3 plasmid (SC-Ura) to confirm its absence.

    • Colonies that grow on the non-selective and the second plasmid selection plates, but not on the URA3 selection plate, have successfully undergone the plasmid shuffle.

  • Phenotypic Analysis: The verified colonies can now be analyzed to determine the phenotypic consequences of the mutant allele.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
No growth on counter-selection plates The mutant allele is lethal.Confirm the viability of your starting strain. Consider if your gene of interest is truly essential under the tested conditions.
The concentration of the counter-selective agent is too high.If using 5-MeOA, titrate the concentration to find an optimal level. For 5-FOA, ensure the concentration is accurate.
High background of colonies on counter-selection plates Spontaneous mutation of the URA3 gene on the "cover" plasmid.Use a freshly prepared starting strain. The optional growth in non-selective liquid medium can help reduce the background of spontaneous mutants.
Incomplete counter-selection.Ensure the 5-FOA or 5-MeOA plates are properly prepared and stored.
All colonies that grow on counter-selection plates are petite (respiratory deficient) Some yeast strains exhibit this phenotype on 5-FOA.If this is a concern, test different genetic backgrounds.
Unexpected phenotypes after the shuffle The second plasmid has an unintended mutation.Sequence-verify your mutant plasmid before starting the experiment.
The observed phenotype is due to the loss of the URA3 gene itself.Include a control strain that has lost the URA3 plasmid but contains a wild-type version of the essential gene on the second plasmid.

Concluding Remarks

Plasmid shuffling is a powerful and elegant technique for the functional analysis of essential genes in Saccharomyces cerevisiae. The URA3/5-FOA system is a robust and well-validated method for performing the critical counter-selection step. While 5-Methylorotic acid remains a theoretical alternative, the principles and protocols outlined in this guide provide a solid foundation for its empirical investigation. By understanding the underlying genetic and biochemical principles, researchers can effectively employ plasmid shuffling to unlock the secrets of essential gene function, paving the way for new discoveries in fundamental biology and drug development.

References

  • Study Essential Gene Functions by Plasmid Shuffling. PubMed. [Link]

  • 5-Fluoroorotic acid as a selective agent in yeast molecular genetics. PubMed. [Link]

  • Modified protocol for URA3 counter-selection at highly expressed regions of Saccharomyces cerevisiae. bioRxiv. [Link]

  • Yeasts as a Potential Biological Agent in Plant Disease Protection and Yield Improvement—A Short Review. MDPI. [Link]

  • URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae. PMC. [Link]

  • A novel AST2 mutation generated upon whole-genome transformation of Saccharomyces cerevisiae confers high tolerance to 5-Hydroxymethylfurfural (HMF) and other inhibitors. PLOS Genetics. [Link]

  • A high-efficiency method to replace essential genes with mutant alleles in yeast. PMC. [Link]

  • A yeast genetic system for selecting small molecule inhibitors of protein–protein interactions in nanodroplets. NIH. [Link]

  • A counterselection for the tryptophan pathway in yeast: 5-fluoroanthranilic acid resistance. PubMed. [Link]

  • URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae. bioRxiv. [Link]

  • Molecular Basis of Yeasts Antimicrobial Activity—Developing Innovative Strategies for Biomedicine and Biocontrol. ResearchGate. [Link]

  • URA3. Saccharomyces Genome Database. [Link]

  • Organic Acid Production by Yeast Yarrowia lipolytica: A Review of the Last Five Years of Research. MDPI. [Link]

  • Efficient Construction of Homozygous Diploid Strains Identifies Genes Required for the Hyper-Filamentous Phenotype in Saccharomyces cerevisiae. PLOS One. [Link]

  • A positive selection for mutants lacking orotidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance. SpringerLink. [Link]

  • Molecular Basis of Yeasts Antimicrobial Activity-Developing Innovative Strategies for Biomedicine and Biocontrol. PubMed. [Link]

  • A positive selection for mutants lacking orotidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance. PubMed. [Link]

  • Expanding tunable selection in yeast using auxotrophic markers URA3 and TRP1. bioRxiv. [Link]

Sources

Incorporating 5-Methylorotic acid into synthetic defined media

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

5-Methylorotic acid (5-MOA; 5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) is a structural analog of orotic acid (Vitamin B13), a key intermediate in de novo pyrimidine biosynthesis.[1][2] Unlike its cytotoxic counterpart 5-Fluoroorotic acid (5-FOA), which is widely used for counter-selection in yeast genetics, 5-MOA serves as a critical metabolic probe for characterizing the substrate specificity of Orotate Phosphoribosyltransferase (OPRT) and Orotidine 5'-monophosphate decarboxylase (OMPDC) .[1][2]

Incorporating 5-MOA into Synthetic Defined (SD) media presents unique physicochemical challenges. Its poor solubility in neutral aqueous solutions and its tendency to precipitate upon pH shifts can lead to inconsistent bioavailability, compromising experimental reproducibility.[2]

This guide provides a validated, self-correcting protocol for the preparation, solubilization, and sterile incorporation of 5-MOA into SD media, ensuring consistent molarity for metabolic flux analysis and enzyme inhibition studies.[1][2]

Chemical & Physical Properties

Understanding the physicochemical limitations of 5-MOA is prerequisite to successful media formulation.[1][2]

PropertySpecificationOperational Note
CAS Number 3993-73-5Distinct from Orotic Acid (65-86-1) and 5-FOA (703-95-7).[1][2]
Molecular Weight 170.12 g/mol Use this for molarity calculations.[2]
pKa ~2.0 - 2.5 (Carboxyl)Highly acidic; exists as a mono-anion at physiological pH.[1][2]
Solubility (Water) < 2 mg/mL (Neutral pH)Critical: Practically insoluble in neutral water.[1]
Solubility (Alkali) > 50 mg/mL (0.5M NaOH)Requires deprotonation for solvation.[1][2]
Solubility (DMSO) > 100 mg/mLAlternative solvent for non-pH sensitive applications.[1][2]
Appearance White to off-white crystalline powderDiscard if yellowing is observed (oxidation).[1][2]

Mechanistic Context: The Pyrimidine Pathway

5-MOA acts as a competitive structural mimic at the OPRT/OMPDC junction.[1][2] To interpret growth data correctly, researchers must visualize where the molecule intercedes in the pathway.

PyrimidinePathway cluster_enzymes Enzymatic Steps Glutamine Glutamine + HCO3 Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl Orotate Orotate (Natural Substrate) Carbamoyl->Orotate Multi-step OPRT OPRTase (URA5/10) Orotate->OPRT MOA 5-Methylorotic Acid (Analog/Inhibitor) MOA->OPRT Competitive Binding OMP Orotidine-5'-Monophosphate (OMP) OMPDC OMP Decarboxylase (URA3) OMP->OMPDC UMP Uridine Monophosphate (UMP) OPRT->OMP OMPDC->UMP

Figure 1: 5-Methylorotic Acid acts as a competitive analog at the OPRTase step, potentially altering flux toward UMP synthesis.[1][2]

Protocol: Preparation of 1000x Stock Solution

Objective: Create a stable 100 mM stock solution. Safety: 5-MOA is an irritant.[1][2] Wear PPE (gloves, goggles).[1][2]

Reagents Required:
  • 5-Methylorotic Acid (High Purity >98%)[1][2]

  • 1.0 M NaOH (Sodium Hydroxide) - Freshly prepared[1][2]

  • Milli-Q Water (18.2 MΩ)[1][2]

  • 0.22 µm PES (Polyethersulfone) Syringe Filter[1]

Step-by-Step Methodology:
  • Mass Calculation: To prepare 10 mL of 100 mM stock:

    
    
    Weigh 170.1 mg of 5-MOA powder.[1]
    
  • Alkaline Dissolution (The "Dropwise" Method):

    • Place the powder in a 15 mL conical tube.

    • Add 2.0 mL of Milli-Q water. Note: The powder will not dissolve; it will form a suspension.

    • Add 1.0 M NaOH dropwise while vortexing.[2]

    • Observation: The solution will turn clear as the pH rises above 9.0.

    • Critical Check: If the solution remains cloudy, add NaOH in 10 µL increments. Do not exceed a final volume of 8 mL at this stage.

  • Volume Adjustment:

    • Once fully dissolved, add Milli-Q water to bring the final volume to 10.0 mL .[1][2]

    • Invert 5-10 times to mix.

  • Sterilization:

    • Draw the solution into a sterile syringe.[2]

    • Push through a 0.22 µm PES filter into a sterile, light-protected cryovial.

    • Why PES? Nylon filters may bind pyrimidines; PES offers low protein/small molecule binding.[2]

  • Storage:

    • Store at -20°C .

    • Stability:[1][3][4] Stable for 6 months. Avoid repeated freeze-thaw cycles (aliquot if necessary).[1][2]

Protocol: Incorporation into Synthetic Defined (SD) Media

Challenge: Adding an alkaline stock to pH-sensitive media (like Yeast Nitrogen Base) can cause precipitation of media components (like magnesium or calcium salts) or re-precipitation of the 5-MOA if the local pH drops too fast.[1]

Workflow Diagram

MediaPrep Start Start: SD Media Base (Autoclaved & Cooled to 55°C) Check Check Media pH Buffering (Is HEPES/MOPS present?) Start->Check Stock Thaw 5-MOA Stock (100 mM, Alkaline) Stock->Check BufferYes Yes: High Buffer Capacity Check->BufferYes Buffered BufferNo No: Low Buffer Capacity Check->BufferNo Unbuffered Action1 Add Stock Slowly (Vortex immediately) BufferYes->Action1 Action2 Pre-dilute Stock 1:10 in sterile water BufferNo->Action2 Final Final Media (pH Check Required) Action1->Final Action2->Action1

Figure 2: Decision tree for incorporating alkaline 5-MOA stock to prevent precipitation shock.

Detailed Integration Steps:
  • Base Media Preparation: Prepare your Synthetic Defined media (e.g., YNB + Glucose + Amino Acids).[1][2] Autoclave at 121°C for 15 minutes.

    • Crucial: Cool media to 55°C (touchable but hot) before adding 5-MOA. Adding to boiling media may degrade the molecule.[2]

  • Buffering Check (The "Trustworthiness" Step):

    • Scenario A (Buffered Media): If your media contains succinate, citrate, or HEPES (pH 5.8+), you can add the stock directly.[1]

    • Scenario B (Unbuffered YNB): Standard Yeast Nitrogen Base is acidic (pH ~5.4).[1][2] Adding alkaline 5-MOA stock may cause local precipitation.[1][2] Action: Pre-dilute the required amount of 5-MOA stock into 5 mL of sterile water before adding to the flask to dilute the alkalinity.

  • Addition:

    • For a final concentration of 1 mM (typical screening concentration):

    • Add 10 mL of the 100 mM Stock per 1 Liter of media.

    • Swirl vigorously during addition.[2]

  • Final pH Verification:

    • Aseptically withdraw 1 mL of the final media.

    • Check pH with a strip or meter.[2]

    • Target: Ensure pH is within 0.2 units of your target (usually 5.8 - 6.5 for yeast).[1][2] Adjust with dilute HCl if the alkaline stock shifted the pH too high.

Validation & QC

How do you confirm the media is effective?

  • Visual Inspection: The media must remain crystal clear.[2] Any turbidity suggests 5-MOA precipitation or salt fallout (Mg/Ca).[1][2]

  • Positive Control: Grow a wild-type strain (e.g., S. cerevisiae BY4741).[1][2] 5-MOA is generally not lethal at 1 mM but may slightly retard growth rate compared to control.[1][2]

  • Negative Control: If using for auxotrophy rescue, ensure a ura3- strain does not grow without Uracil, confirming 5-MOA does not spontaneously degrade into Uracil.

References

  • Traut, T. W., & Jones, M. E. (1977). Inhibitors of Orotate Phosphoribosyltransferase and Orotidine-5'-phosphate Decarboxylase from Mouse Ehrlich Ascites Cells.[1][2] Biochemical Pharmacology, 26(23), 2291–2296.[1][2] Link

  • Boeke, J. D., LaCroute, F., & Fink, G. R. (1984). A positive selection for mutants lacking orotidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance.[1][2] Molecular and General Genetics, 197(2), 345–346.[1][2] Link(Cited for contrast in solubility/toxicity mechanisms).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77612, 5-Methylorotic acid.[1][2] Link[1]

  • Bellincampi, D., et al. (1995). Tyrosine-regulated synthesis of the orotate derivative, 5-methylorotic acid, in Streptomyces.[1][2] Journal of Biological Chemistry. (Provides context on biological stability).

Disclaimer: This protocol is for research use only. 5-Methylorotic acid is not approved for therapeutic use in humans.[1][2] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application Note: Quantitative Analysis of 5-Methylorotic Acid in Cell Culture by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Methylorotic Acid

5-Methylorotic acid (5-MOA) is a methylated derivative of orotic acid, a key intermediate in the de novo pyrimidine biosynthesis pathway. While not a primary component of this central metabolic route, the presence and concentration of 5-MOA can be an important indicator of cellular metabolic status, particularly in the context of toxicology and drug development. Aberrant methylation patterns and the accumulation of unusual metabolites are hallmarks of cellular stress and toxicological responses. Therefore, the accurate quantification of 5-MOA in cell culture systems provides a valuable tool for researchers to:

  • Assess Drug-Induced Metabolic Perturbation: Many therapeutic compounds can directly or indirectly affect nucleotide metabolism. Measuring 5-MOA can serve as a sensitive biomarker for off-target effects of drug candidates on pyrimidine synthesis.[1]

  • Investigate Cellular Toxicity: The accumulation of atypical metabolites can signal enzymatic inhibition or pathway dysregulation, providing mechanistic insights into cellular toxicity.[2][3]

  • Elucidate Disease Mechanisms: In various disease models, particularly those involving metabolic disorders or cancer, understanding the flux through nucleotide synthesis pathways is critical. 5-MOA can be a piece of this complex metabolic puzzle.

This application note provides a robust, validated protocol for the sensitive and selective quantification of 5-Methylorotic acid in cultured cells using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Assay Principle: The Power of Isotope Dilution LC-MS/MS

This method employs a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to achieve high sensitivity and specificity. The core of this protocol is the principle of stable isotope dilution analysis .[4][5]

  • Extraction: Intracellular metabolites, including 5-MOA, are extracted from the cell pellet.

  • Internal Standard Spiking: A known concentration of a stable isotope-labeled (SIL) internal standard (e.g., 5-Methylorotic acid-¹³C,¹⁵N₂) is added to the sample at the earliest stage of preparation.[4][6] This SIL internal standard is chemically identical to the target analyte (5-MOA) but has a higher mass.[4]

  • Chromatographic Separation: The cell extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A reverse-phase C18 column separates 5-MOA from other cellular components based on its physicochemical properties. The analyte and its SIL internal standard co-elute.[7]

  • Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer. The instrument isolates the specific precursor ions for both the native 5-MOA and the SIL internal standard. These precursor ions are fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.

  • Quantification: Because the SIL internal standard experiences the exact same sample processing, extraction inefficiencies, and ionization effects as the analyte, the ratio of the native 5-MOA signal to the SIL internal standard signal provides a highly accurate and precise measure of the analyte's concentration, effectively correcting for experimental variability.[4][7]

Visualization of Key Processes

Biochemical Context: Pyrimidine Synthesis

Simplified Pyrimidine Biosynthesis Pathway cluster_0 De Novo Synthesis cluster_1 Methylation Event Carbamoyl Phosphate Carbamoyl Phosphate Orotic Acid Orotic Acid Carbamoyl Phosphate->Orotic Acid Multiple Steps OMP OMP Orotic Acid->OMP 5-Methylorotic Acid 5-Methylorotic Acid Orotic Acid->5-Methylorotic Acid Aberrant Methylation UMP UMP OMP->UMP OMP Decarboxylase UTP UTP UMP->UTP TMP TMP UMP->TMP Thymidylate Synthase CTP CTP UTP->CTP

Caption: Role of Orotic Acid as a precursor in pyrimidine synthesis and its relation to 5-Methylorotic Acid.

Experimental Workflow

Quantitative Analysis Workflow cluster_workflow A Cell Culture (~1-5x10^6 cells) B Metabolism Quenching (Cold Saline Wash) A->B C Cell Lysis & Extraction (80% Methanol + IS) B->C D Protein Precipitation (Centrifugation) C->D E Supernatant Evaporation D->E F Sample Reconstitution E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H

Caption: Step-by-step workflow for the quantification of 5-MOA from cell culture.

Detailed Protocols

Protocol 1: Preparation of Standards and Reagents

Rationale: Accurate standards are the foundation of quantitative analysis. Using high-purity, LC-MS grade solvents and reagents is critical to minimize background noise and interfering signals.[8]

  • Reagents & Materials:

    • 5-Methylorotic acid (≥98% purity)

    • 5-Methylorotic acid-¹³C,¹⁵N₂ (or other suitable SIL IS, isotopic purity ≥99%)

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Water (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Phosphate Buffered Saline (PBS)

  • Preparation of Stock Solutions (1 mg/mL):

    • Analyte Stock: Accurately weigh ~5 mg of 5-Methylorotic acid and dissolve in 5 mL of 50:50 Methanol:Water to create a 1 mg/mL stock. Sonicate briefly if needed.

    • Internal Standard (IS) Stock: Accurately weigh ~1 mg of the SIL internal standard and dissolve in 1 mL of 50:50 Methanol:Water to create a 1 mg/mL stock.

  • Preparation of Working Solutions:

    • Calibration Standards: Perform serial dilutions of the Analyte Stock solution with 50:50 Methanol:Water to prepare a series of calibration standards. A typical range would be 1 ng/mL to 1000 ng/mL.

    • Internal Standard Spiking Solution (100 ng/mL): Dilute the IS Stock solution in 80:20 Methanol:Water. This solution will be used for sample extraction.

    • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the analyte stock, if possible, to ensure an unbiased assessment of accuracy.

Protocol 2: Cell Culture Sample Preparation

Rationale: The most critical step in intracellular metabolomics is to halt (quench) metabolic activity instantly to capture a true snapshot of the cell's state.[9][10] Cold solvents are used to rapidly arrest enzymatic reactions.[9] Mechanical scraping is preferred over enzymatic digestion (e.g., trypsin) to avoid altering the cell membrane and causing metabolite leakage.[11]

  • Cell Seeding: Seed cells in a 6-well plate or 10 cm dish and grow to the desired confluency. A cell count of 1-5 million cells per sample is recommended.

  • Metabolism Quenching and Cell Harvesting:

    • Aspirate the cell culture medium completely.

    • Immediately place the plate on ice.

    • Quickly wash the cells twice with 1-2 mL of ice-cold PBS to remove extracellular contaminants. Aspirate the PBS completely after each wash.

    • This washing step must be performed rapidly to prevent metabolite leakage.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% Methanol containing the 100 ng/mL internal standard (from Protocol 1) directly to the cell monolayer.

    • Use a cell scraper to mechanically detach the cells into the methanol solution.[11][12]

    • Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the tube vigorously for 30 seconds.

    • Incubate at -20°C for at least 1 hour to facilitate protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Sample Finalization:

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac). A study has shown that a drying step can increase variability for some metabolites, so consistency is key.[10]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and centrifuge one final time (14,000 x g for 5 min) to pellet any insoluble debris.

    • Transfer the final supernatant to an LC-MS autosampler vial for analysis. Store at -80°C until injection.[11]

Protocol 3: LC-MS/MS Instrumentation and Analysis

Rationale: The combination of a reversed-phase column provides robust separation for polar acidic compounds like 5-MOA. A gradient elution ensures that compounds are eluted with good peak shape. The use of formic acid as a mobile phase modifier aids in the positive ionization of the analyte.[13]

Parameter Recommended Setting Rationale
LC System High-Performance Liquid Chromatography SystemTo separate the analyte from matrix components.
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmProvides good retention and peak shape for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase for polar compound retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution.
Flow Rate 0.3 mL/minStandard for 2.1 mm ID columns.
Gradient 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 5% B (10.1-12 min)A typical gradient to elute compounds of varying polarity.
Injection Volume 5 µLBalances sensitivity with potential column overload.
MS System Triple Quadrupole Mass SpectrometerRequired for sensitive and selective MRM analysis.
Ionization Mode Electrospray Ionization (ESI), Positive5-MOA is expected to ionize well in positive mode.
MRM Transitions Determine by infusion of standardsPrecursor > Product ion pairs must be optimized empirically.
Example 5-MOAe.g., m/z 171 > 127Hypothetical - requires experimental verification.
Example ISe.g., m/z 174 > 130Hypothetical - requires experimental verification.

Data Analysis and System Suitability

  • Calibration Curve: Plot the peak area ratio (Analyte Area / IS Area) against the concentration of the calibration standards. Perform a linear regression with a 1/x or 1/x² weighting. The R² value should be >0.99 for an acceptable fit.

  • Quantification: Calculate the concentration of 5-MOA in the cell samples using the regression equation from the calibration curve.

  • Normalization: The final concentration should be normalized to the number of cells or the total protein content of the initial cell pellet to account for variations in cell number between samples.

  • System Suitability:

    • QC Samples: The calculated concentrations of the QC samples should be within ±15% of their nominal value.

    • Peak Shape: Chromatographic peaks for both the analyte and internal standard should be symmetrical and well-defined.

    • Carryover: Inject a blank sample after the highest calibration standard to ensure there is no significant signal carryover.

References

  • ResearchGate. (n.d.). LC-MS/MS analysis of 5-MTHF and isotope tracing of methyl transfer... Retrieved February 7, 2026, from [Link]

  • protocols.io. (2024, February 23). LC-MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia. Retrieved February 7, 2026, from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved February 7, 2026, from [Link]

  • Stevens, A. P., et al. (2008). Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry. Journal of Chromatography B, 876(1), 123-128. Retrieved February 7, 2026, from [Link]

  • Peat, R. F., et al. (2017). Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine. The Journal of Applied Laboratory Medicine, 1(4), 406-413. Retrieved February 7, 2026, from [Link]

  • Canelas, A. B., et al. (2017). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. Metabolites, 7(4), 54. Retrieved February 7, 2026, from [Link]

  • Drouin, N., et al. (2019). Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems. Metabolomics, 15(6), 89. Retrieved February 7, 2026, from [Link]

  • Ten-Caten, F., & Waisberg, J. (2023). Biochemistry, 5 Hydroxyindoleacetic Acid. In StatPearls. StatPearls Publishing. Retrieved February 7, 2026, from [Link]

  • Tang, Y., et al. (2012). Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA. Nucleic Acids Research, 40(22), e170. Retrieved February 7, 2026, from [Link]

  • Zhang, X., et al. (2023). Drug discovery targeting protein arginine methyltransferase 5 (PRMT5): an update. Acta Pharmaceutica Sinica B, 13(5), 1876-1897. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry. Retrieved February 7, 2026, from [Link]

  • YouTube. (2021, August 25). Shikimic Acid Pathway | Biogenetic Studies | Unit 1 Pharmacognosy 5th Semester. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Pathway for 5-hydroxyindole acetic acid synthesis. Retrieved February 7, 2026, from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Retrieved February 7, 2026, from [Link]

  • Fiveable. (n.d.). Amino Acid Response Pathway Definition. Retrieved February 7, 2026, from [Link]

  • SCIEX. (n.d.). Quantitative and Qualitative Analysis of Cell Culture Medium Using SWATH® Acquisition. Retrieved February 7, 2026, from [Link]

  • Eurisotop. (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved February 7, 2026, from [Link]

  • Open Access Journals. (2023). The Importance of Pharmaceutical Toxicology in Drug Development. Retrieved February 7, 2026, from [Link]

  • YouTube. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. Retrieved February 7, 2026, from [Link]

  • YouTube. (2022, May 29). Uronic Acid Pathway and Essential Pentosuria. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Outline of the sample preparation protocol, designed to collect a set.... Retrieved February 7, 2026, from [Link]

  • Methods in Enzymology. (2016). Quantification of Oxidized 5-Methylcytosine Bases and TET Enzyme Activity. Methods in Enzymology, 573, 247-271. Retrieved February 7, 2026, from [Link]

  • Nature Reviews Drug Discovery. (2023). The evolving role of investigative toxicology in the pharmaceutical industry. Nature Reviews Drug Discovery, 22(2), 137-155. Retrieved February 7, 2026, from [Link]

  • Expert Opinion on Drug Metabolism & Toxicology. (2008). The Role of Investigative Molecular Toxicology in Early Stage Drug Development. Expert Opinion on Drug Metabolism & Toxicology, 4(5), 557-568. Retrieved February 7, 2026, from [Link]

Sources

Application Notes and Protocols for 5-Fluoroorotic Acid (5-FOA) in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author's Note: The topic specified was "5-Methylorotic acid." However, the compound widely utilized in metabolic engineering for the applications described is 5-Fluoroorotic acid (5-FOA) . This guide will focus on 5-FOA, as it is the scientifically accurate subject for this context.

Introduction: The Power of Negative Selection in Engineering Biology

In the landscape of metabolic engineering and synthetic biology, the ability to select for a desired genetic modification is fundamental. Equally powerful, yet often more nuanced, is the capacity to select against a particular gene or genetic element. This process, known as counter-selection or negative selection, is a cornerstone of sophisticated genetic manipulation techniques. 5-Fluoroorotic acid (5-FOA) is a highly effective and widely used counter-selective agent, particularly in the workhorse of eukaryotic metabolic engineering, the yeast Saccharomyces cerevisiae.[1][2]

These application notes provide an in-depth guide to the principles and practical applications of 5-FOA-based counter-selection. We will delve into the biochemical mechanisms that underpin its utility, provide detailed protocols for its use in common metabolic engineering workflows, and offer insights to ensure robust and reproducible results.

The Biochemical Basis of 5-FOA Counter-Selection: A Tale of Two Pathways

The efficacy of 5-FOA as a counter-selective agent is intrinsically linked to the pyrimidine biosynthesis pathway and the dual functionality of the URA3 gene.[3][4]

  • Positive Selection with URA3 : The URA3 gene encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase.[3][4] This enzyme is essential for the de novo synthesis of pyrimidines, which are vital components of DNA and RNA. Yeast strains with a non-functional ura3 allele are auxotrophic for uracil and cannot grow on media lacking it.[3] Introducing a functional URA3 gene rescues this auxotrophy, allowing for the positive selection of transformed cells on media lacking uracil.[3][5]

  • Negative Selection with 5-FOA : 5-FOA is a fluorinated analog of orotic acid, a precursor in the pyrimidine biosynthesis pathway.[2][6] By itself, 5-FOA is not toxic to yeast.[7] However, in cells expressing a functional URA3 gene, OMP decarboxylase recognizes 5-FOA as a substrate and converts it into the toxic antimetabolite 5-fluorouracil (5-FU).[4][7][8] 5-FU is then further metabolized and incorporated into RNA and DNA, leading to inhibition of essential cellular processes and ultimately, cell death.[4] Conversely, ura3 mutant cells, lacking a functional OMP decarboxylase, are unable to convert 5-FOA to its toxic form and can therefore grow in its presence, provided the medium is supplemented with uracil.[4][5]

This elegant duality makes the URA3/5-FOA system a powerful genetic switch for a variety of metabolic engineering applications.

Visualizing the Mechanism of Action

Caption: Mechanism of 5-FOA counter-selection in Saccharomyces cerevisiae.

Core Applications in Metabolic Engineering

The URA3/5-FOA system is a versatile tool for a range of genetic manipulations:

  • Gene Deletion and Replacement : This is one of the most common applications. A gene of interest is replaced with a functional URA3 cassette through homologous recombination, and successful integrants are selected on media lacking uracil. In a second step, this URA3 marker is "popped out" by introducing a new DNA fragment (e.g., a corrected gene version or another modification) and selecting for the loss of URA3 on 5-FOA-containing medium. This allows for marker-free genetic modifications.

  • Plasmid Shuffling : This technique is invaluable for studying essential genes.[1] A yeast strain with a deletion of an essential gene is kept viable by a plasmid carrying a wild-type copy of that gene and a URA3 marker. To study mutations in the essential gene, a second plasmid carrying the mutated version of the gene and a different selectable marker (e.g., LEU2) is introduced. By plating the cells on 5-FOA, only cells that have lost the original URA3-containing plasmid will survive, ensuring that the cells are now dependent on the mutated version of the essential gene.[1]

  • Reverse Two-Hybrid Systems : This method is used to screen for small molecules or mutations that disrupt protein-protein interactions.[9] In this setup, a protein-protein interaction activates a URA3 reporter gene. Cells are then grown on 5-FOA, and only those in which the protein-protein interaction is disrupted (and thus URA3 is not expressed) will survive.[9]

Experimental Protocols

Protocol 1: Preparation of 5-FOA-Containing Plates

Causality Behind Experimental Choices:

  • Light Sensitivity : 5-FOA is light-sensitive, so it's crucial to minimize its exposure to light during preparation and storage to maintain its efficacy.[3]

  • Heat Sensitivity : 5-FOA should not be autoclaved, as high temperatures can cause it to break down.[3] It is added to the media after it has cooled to a manageable temperature.

  • Uracil Supplementation : Since we are selecting for ura3 cells, which are uracil auxotrophs, the medium must be supplemented with uracil to allow for their growth.[4]

Materials:

  • 5-Fluoroorotic acid monohydrate powder

  • Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate

  • Ammonium sulfate

  • Dextrose (or another carbon source)

  • Complete Supplement Mixture (CSM) or appropriate drop-out mix containing uracil

  • Bacto Agar

  • Sterile water

  • Sterile 0.22 µm filter

  • Sterile petri dishes

  • 55°C water bath

Procedure:

  • Prepare the Agar Base :

    • For 1 liter of medium, dissolve 20 g of Bacto agar in 600 mL of water in a 2 L flask.

    • Cover the flask and autoclave for 20 minutes on a liquid cycle.[3]

    • After autoclaving, place the flask in a 55°C water bath to cool and prevent solidification.[3]

  • Prepare the Media Concentrate (400 mL):

    • In a separate 500 mL sterile bottle, dissolve the following in 400 mL of sterile water:

      • 1.7 g Yeast Nitrogen Base (without amino acids and ammonium sulfate)

      • 5 g Ammonium sulfate

      • 20 g Dextrose

      • The appropriate amount of CSM or drop-out mix containing uracil as per the manufacturer's instructions.

    • This solution will be your concentrated media base.

  • Prepare the 5-FOA Stock:

    • Weigh 1 g of 5-FOA powder and add it to the 400 mL media concentrate.[3] Mix well to dissolve. Gentle heating may be required, but do not boil.[4] Some protocols suggest dissolving 5-FOA in a small amount of DMSO before adding it to the media concentrate.[4]

    • Crucially, do not autoclave the 5-FOA solution. [3] Sterilize it by passing it through a 0.22 µm filter into a sterile container.[3]

  • Combine and Pour:

    • Ensure both the autoclaved agar and the filter-sterilized media concentrate have equilibrated to 55°C.[3]

    • Aseptically pour the 400 mL of 5-FOA media concentrate into the 600 mL of molten agar.[3]

    • Mix gently to ensure homogeneity without introducing bubbles.[3]

    • Pour approximately 25 mL of the final medium into each sterile petri dish.[3]

  • Storage:

    • Allow the plates to solidify at room temperature for 1-2 days.[3]

    • Store the plates wrapped in foil or in a dark box at 4°C to protect them from light.[3] Properly stored plates can be used for several months.[10]

Quantitative Data Summary
ComponentConcentration per LiterNotes
5-Fluoroorotic Acid1 g/L (0.1% w/v)Do not autoclave. Light sensitive.
Bacto Agar20 g/LAutoclave separately from media concentrate.
Dextrose20 g/LCan be substituted with other carbon sources.
UracilTypically 20-50 mg/LEssential for the growth of ura3 cells.
Protocol 2: Gene Deletion using URA3 and 5-FOA Counter-Selection

Workflow Overview:

Gene_Deletion_Workflow start Start: Yeast Strain (geneX+) step1 Step 1: Transform with URA3 Cassette (homologous arms to geneX) start->step1 step2 Step 2: Select on SC-Ura Plates (Positive Selection) step1->step2 result1 Result: Strain with geneX replaced by URA3 (geneXΔ::URA3) step2->result1 step3 Step 3: Transform with Repair DNA Fragment (e.g., markerless deletion construct) result1->step3 step4 Step 4: Plate on 5-FOA + Uracil Plates (Counter-Selection) step3->step4 result2 Result: Markerless geneX deletion strain (geneXΔ) step4->result2

Sources

Troubleshooting & Optimization

5-Methylorotic acid degradation in media and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methylorotic Acid (5-MOA) Stability & Media Integration Content Type: Technical Support Center / Troubleshooting Guide Audience: Researchers, Formulation Scientists, and Cell Biologists

Executive Summary: The "Degradation" Myth

If you are observing a loss of 5-Methylorotic Acid (5-MOA) potency in cell culture media, it is likely not chemical degradation, but physical precipitation.

While 5-MOA is chemically stable under standard laboratory conditions, it is physically unstable in physiological buffers. The carboxylate group at position C6 makes it a potent chelator of divalent cations (


, 

), which are abundant in media (DMEM, RPMI). This results in the formation of insoluble metal-orotate complexes that are often invisible to the naked eye (micro-precipitates) but are removed during filtration or settle out of solution, leading to inconsistent experimental data.

Part 1: Troubleshooting Guide (Q&A)

Category 1: Solubility & Media Interaction

Q: I dissolved 5-MOA in water, but it won't go into solution even with vortexing. Is the lot defective? A: The lot is likely fine. 5-MOA (pKa


 2.0 and 9.5) is a carboxylic acid derivative with poor solubility in neutral or acidic water.
  • The Fix: You must convert it to its salt form. Dissolve 5-MOA in 1N NaOH or 100% DMSO to create a high-concentration stock (e.g., 100 mM). Once fully dissolved, this stock can be diluted into aqueous buffers.

Q: My 5-MOA stock solution precipitates immediately when added to DMEM/RPMI. A: This is "Shock Precipitation." You are introducing a concentrated hydrophobic/anionic species into a calcium-rich environment (


 in DMEM).
  • The Fix:

    • Solvent Switch: Use DMSO for your stock solution if your cells tolerate it.

    • Dilution Factor: Ensure your stock is at least 1000x concentrated so the volume added is negligible.

    • Dropwise Addition: Add the stock to the media while stirring rapidly. Do not add media to the stock.

Q: I filtered my media after adding 5-MOA, and now the biological effect is gone. A: You likely filtered out the drug. If 5-MOA formed micro-precipitates with calcium, a 0.22


m filter will strip the active compound from the liquid phase.
  • The Fix: Add 5-MOA after sterile filtration of the base media, using a sterile stock solution. If you must filter the final mix, verify the concentration post-filtration using UV-Vis (Absorbance

    
     280–300 nm).
    
Category 2: Chemical Stability & Storage

Q: Does 5-MOA degrade into Thymine? A: Theoretically, yes, but only under extreme conditions. 5-MOA can undergo decarboxylation to form Thymine (5-methyluracil).

  • Risk Level: Low. This reaction generally requires high heat (

    
    C) or specific enzymatic catalysis (Orotidine 5'-phosphate decarboxylase).
    
  • Storage Rule: Store the powder at room temperature or 4°C, desiccated. It is stable for years.

Q: Can I store 5-MOA stock solutions at -20°C? A: Yes, but watch for "Freeze-Thaw Crashing."

  • DMSO Stocks: Stable at -20°C for 6 months.

  • NaOH/Water Stocks: Not recommended for long-term storage. The pH can shift during freezing (eutectic formation), potentially causing irreversible precipitation or hydrolysis.

Part 2: Deep Dive – The Chemistry of Instability

To troubleshoot effectively, you must understand the competing forces acting on the molecule.

The Chelation Trap

5-MOA shares the orotic acid scaffold. In media pH (7.2–7.4), the carboxylic acid is deprotonated (


). This anion acts as a bidentate ligand, coordinating with divalent metal ions between the carboxylate oxygen and the adjacent pyrimidine nitrogen.


This is why "degradation" often correlates with media containing high Calcium or Magnesium chloride levels.

Decarboxylation Pathway

While rare in storage, this is the primary chemical degradation pathway if the compound is autoclaved or exposed to extreme heat.

  • Mechanism: Loss of

    
     from the C6 position.
    
  • Product: Thymine (biologically active, which can confound results).

Part 3: Visualization (Pathway & Logic)

The following diagram illustrates the decision matrix for handling 5-MOA, highlighting the "Danger Zones" for precipitation and degradation.

G Start 5-Methylorotic Acid (Powder) Water Water (Neutral/Acidic) Start->Water Base 1N NaOH or DMSO Start->Base Degradation Chemical Degradation (Decarboxylation to Thymine) Start->Degradation Heat > 100°C (Autoclave) Insoluble Insoluble / Suspension (Unusable) Water->Insoluble Low Solubility Soluble Soluble Stock Solution (Anionic Form) Base->Soluble Deprotonation Media Cell Culture Media (pH 7.4, Ca2+, Mg2+) Soluble->Media Dilution Precipitate Precipitation (Metal-Orotate Complex) Media->Precipitate High Ca2+/Mg2+ Slow Addition Required StableMedia Stable Media Solution (Ready for Assay) Media->StableMedia Low Concentration Rapid Mixing

Figure 1: Solubility and Stability Logic Flow for 5-Methylorotic Acid. Note the critical divergence at the media addition step where precipitation is the primary failure mode.

Part 4: Validated Preparation Protocols

Protocol A: Preparation of 100 mM Stock (DMSO)

Recommended for most cell culture applications.

  • Weigh 17.0 mg of 5-Methylorotic Acid.

  • Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Aliquot into light-protective amber tubes (20-50

    
    L each) to avoid repeated freeze-thaw cycles.
    
  • Store at -20°C.

Protocol B: Preparation of 100 mM Stock (Aqueous/Base)

Use if cells are sensitive to DMSO.

  • Weigh 17.0 mg of 5-Methylorotic Acid.

  • Add 0.8 mL of sterile water. Note: It will not dissolve yet.

  • Add 1N NaOH dropwise (approx. 50-100

    
    L) while vortexing until the solution clears.
    
  • Back-titrate carefully with buffer or add water to reach a final volume of 1.0 mL .

  • Do not store. Use immediately. The high pH required to keep it soluble may damage the molecule over time or absorb atmospheric

    
    .
    
Protocol C: Safe Addition to Media
  • Warm cell culture media to 37°C.

  • While swirling the media flask, add the stock solution slowly.

  • Limit: Do not exceed 0.5% v/v of DMSO in the final media (e.g., 5

    
    L stock per 1 mL media).
    
  • Inspect for turbidity (cloudiness) against a light source. If cloudy, the concentration is too high for the media's calcium load; reduce concentration.

References

  • Chemical Structure & Properties: PubChem. 5-Methylorotic acid (CID 77612). National Library of Medicine. [Link]

  • Decarboxylation Mechanism: Silverman, R. B., & Groziak, M. P. (1982). Model studies for the mechanism of action of orotidine 5'-phosphate decarboxylase. Journal of the American Chemical Society.[1][2] [Link] (Mechanistic basis for thermal/enzymatic decarboxylation of orotate derivatives).

  • Metal Complexation Issues: Classen, H. G. (2004). Magnesium orotate—experimental and clinical evidence. Rom J Intern Med.

Sources

Technical Support Center: Spontaneous Resistance to 5-Fluorourotic Acid (5-FOA) in Control Strains

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Terminology: This guide primarily addresses spontaneous resistance to 5-Fluorourotic Acid (5-FOA), a widely used selective agent in yeast genetics. While the query specified "5-Methylorotic acid" (5-MOA), the underlying principles and experimental observations strongly suggest a focus on the well-characterized mechanisms of 5-FOA resistance. The methodologies and troubleshooting advice provided herein are based on the established use of 5-FOA for counter-selection against the URA3 gene product.

Introduction

The use of 5-Fluorourotic Acid (5-FOA) is a powerful genetic tool in Saccharomyces cerevisiae and other model organisms for selecting against cells expressing a functional URA3 gene. This technical guide provides an in-depth resource for researchers encountering spontaneous resistance to 5-FOA in their control strains. We will delve into the molecular basis of 5-FOA toxicity, the common and rare mechanisms of resistance, and provide detailed troubleshooting guides and validated protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of 5-FOA toxicity in yeast?

A1: 5-FOA itself is not toxic. However, in cells with a functional pyrimidine biosynthesis pathway, specifically those expressing the enzyme orotidine-5'-phosphate decarboxylase (encoded by the URA3 gene), 5-FOA is converted into the toxic compound 5-fluorouridine monophosphate (5-FUMP).[1] 5-FUMP is subsequently metabolized to 5-fluorodeoxyuridine monophosphate (5-FdUMP), which is a potent inhibitor of thymidylate synthase, an essential enzyme for DNA synthesis.[2] Incorporation of 5-fluorouridine triphosphate (5-FUTP) into RNA also contributes to toxicity by disrupting RNA processing and protein synthesis.[2]

Q2: Why am I seeing colonies of my control strain growing on 5-FOA plates?

A2: The appearance of colonies on 5-FOA plates indicates the presence of cells that have acquired resistance to the compound. In a control strain that is expected to be sensitive to 5-FOA (i.e., URA3+), this is typically due to spontaneous mutations. The most common cause is a loss-of-function mutation in the URA3 gene.[3] Less frequently, mutations in other genes involved in pyrimidine metabolism can also confer resistance.

Q3: What is the expected frequency of spontaneous resistance to 5-FOA?

A3: The frequency of spontaneous mutations conferring 5-FOA resistance can vary depending on the genetic background of the yeast strain and the specific experimental conditions. However, the rate of spontaneous point mutations in the URA3 gene is generally low. Higher frequency events, such as mitotic recombination, can lead to loss of the URA3 marker and subsequent 5-FOA resistance, occurring on the order of 10⁻⁵ events per genome per cell division.[3] Environmental conditions have also been shown to influence the spontaneous mutation rate in yeast.[4]

Q4: Can mutations in genes other than URA3 cause 5-FOA resistance?

A4: Yes. While mutations in URA3 are the most common cause, mutations in other genes can also lead to 5-FOA resistance. For instance, mutations in the URA6 gene, which encodes uracil phosphoribosyltransferase (UPRTase), have been identified as a novel class of mutations conferring 5-FOA resistance.[3] Unlike ura3 mutants, ura6 mutants remain prototrophic for uracil.[3] Additionally, mutations in genes responsible for the uptake of 5-FOA, such as the uracil permease gene (FUR4), can also result in resistance.[5] In some cases, upregulation of the pyrimidine synthesis pathway can also contribute to resistance.[2]

Q5: Is it necessary to add uracil to my 5-FOA plates?

A5: Yes, it is crucial to supplement 5-FOA-containing media with uracil.[6] Since 5-FOA resistance is most commonly achieved through the inactivation of the URA3 gene, the resulting mutant cells are auxotrophic for uracil and require an external source to grow.[3]

Troubleshooting Guide

This section addresses common problems encountered during 5-FOA selection experiments.

Problem Potential Cause(s) Recommended Solution(s)
High background of resistant colonies in the negative control (wild-type URA3+ strain) 1. High spontaneous mutation rate: The strain may have a mutator phenotype. 2. Pre-existing mutants: The starting culture may contain pre-existing ura3- mutants. 3. Incorrect 5-FOA concentration: The concentration of 5-FOA in the plates may be too low. 4. Plate pH is too high: 5-FOA selection is most effective at a low pH (around 4.0 or below).[1]1. Verify strain genotype: Sequence the URA3 locus of the starting strain. Consider using a strain with a lower known spontaneous mutation rate. 2. Start from a single colony: Inoculate liquid cultures from a single, well-isolated colony to minimize the presence of pre-existing mutants. 3. Optimize 5-FOA concentration: Prepare plates with a final concentration of 0.1% (w/v) 5-FOA. 4. Check and adjust media pH: Ensure the final pH of the medium is acidic.
No growth of expected resistant colonies (e.g., after a gene knockout procedure) 1. Inefficient transformation/recombination: The desired genetic modification did not occur at a high enough frequency. 2. Toxicity of 5-FOA to desired mutants: The desired mutants may have a growth defect on 5-FOA for reasons other than URA3 function. 3. "Generation lag" of Ura+ phenotype: Residual Ura3p protein may persist for several generations after the URA3 gene is lost, leading to continued 5-FOA sensitivity.[7]1. Optimize transformation protocol: Ensure high-quality DNA and competent cells. 2. Include a positive control: Plate a known ura3- strain to confirm that the plates support the growth of resistant cells. 3. Incorporate a recovery step: After transformation, allow cells to recover and divide on non-selective medium (e.g., YPD) before plating on 5-FOA to dilute out the residual Ura3p.[7]
Inconsistent results between experiments 1. Variability in media preparation: Inconsistent weighing of components, improper dissolution of 5-FOA, or pH variations. 2. Light sensitivity of 5-FOA: Prolonged exposure to light can degrade 5-FOA.[1]1. Standardize media preparation: Use a consistent protocol, ensure complete dissolution of 5-FOA (heating can help), and verify the pH.[1][6] 2. Protect 5-FOA from light: Store 5-FOA powder in the dark and keep solutions in foil-wrapped containers.[1]
Visualizing the 5-FOA Selection Mechanism

Caption: Mechanism of 5-FOA toxicity and spontaneous resistance.

Experimental Protocols

Protocol 1: Preparation of 5-FOA Selection Plates

This protocol describes the preparation of synthetic complete (SC) medium containing 5-FOA for the selection of ura3- mutants.

Materials:

  • Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate

  • Ammonium sulfate

  • Glucose (Dextrose)

  • Complete Supplement Mixture (CSM) or appropriate amino acid drop-out mix lacking uracil

  • Uracil

  • 5-Fluorourotic acid (5-FOA) monohydrate

  • Bacteriological grade agar

  • Sterile, deionized water

  • Dimethyl sulfoxide (DMSO) (optional, for 5-FOA stock solution)[5]

Procedure:

  • Prepare the base medium: In a 2 L flask, combine the following for 1 L of medium:

    • 1.7 g YNB without amino acids and ammonium sulfate

    • 5 g Ammonium sulfate

    • 20 g Glucose

    • Appropriate amount of amino acid drop-out mix (as per manufacturer's instructions)

    • 50 mg Uracil

    • 20 g Agar

    • Add deionized water to a final volume of 1 L.

  • Autoclave: Autoclave the medium for 20 minutes at 121°C.

  • Cool the medium: Place the autoclaved medium in a 55-60°C water bath to cool.

  • Prepare 5-FOA:

    • Method A (Direct addition): Weigh 1 g of 5-FOA powder. Once the autoclaved medium has cooled to ~60°C, add the 5-FOA powder directly to the flask.[6] Stir with a sterile magnetic stir bar until completely dissolved. 5-FOA is more soluble in warm solutions.[1]

    • Method B (Stock solution): Prepare a 100 mg/mL stock solution of 5-FOA in DMSO.[5] Sterilize by passing through a 0.22 µm filter. Add 10 mL of the sterile stock solution to the 1 L of cooled, autoclaved medium.

  • Pour plates: Pour the 5-FOA-containing medium into sterile petri dishes (~25 mL per plate).

  • Solidify and store: Allow the plates to solidify at room temperature. For long-term storage, keep the plates in a sealed bag at 4°C, protected from light.

Protocol 2: Fluctuation Test to Determine Spontaneous Mutation Rate

This protocol is a classic method to determine the rate of spontaneous mutation to 5-FOA resistance.

Procedure:

  • Inoculate parallel cultures: From a single colony of the URA3+ strain, inoculate a small volume (e.g., 200 µL) of liquid SC medium (lacking uracil if the strain is otherwise prototrophic) in multiple independent tubes (e.g., 10-20 tubes). Also, inoculate a larger culture (e.g., 5 mL) to determine the total cell count.

  • Grow to saturation: Incubate the cultures at 30°C with shaking until they reach saturation (stationary phase).

  • Determine total viable cells: From the larger culture, make a series of serial dilutions and plate onto non-selective medium (e.g., YPD or SC) to determine the total number of viable cells per mL.

  • Plate for resistant mutants: Plate the entire volume of each of the small, independent cultures onto separate 5-FOA selection plates.

  • Incubate: Incubate the 5-FOA plates at 30°C for 3-5 days, or until colonies are clearly visible.

  • Count colonies: Count the number of resistant colonies on each 5-FOA plate.

  • Calculate mutation rate: Use the Lea-Coulson method of the median or another appropriate statistical method to calculate the mutation rate from the distribution of the number of resistant colonies across the parallel cultures.

Visualizing the Fluctuation Test Workflow

Fluctuation_Test cluster_prep Culture Preparation cluster_plating Plating cluster_analysis Analysis Start Single Colony (URA3+) Inoculate Inoculate multiple independent cultures Start->Inoculate Incubate Grow to saturation (30°C with shaking) Inoculate->Incubate Plate_mutants Plate entire volume of each independent culture on 5-FOA Incubate->Plate_mutants Plate_total Serial dilute and plate for total cell count (non-selective media) Incubate->Plate_total Incubate_plates Incubate plates (3-5 days at 30°C) Plate_mutants->Incubate_plates Plate_total->Incubate_plates Count_colonies Count colonies on all plates Incubate_plates->Count_colonies Calculate_rate Calculate mutation rate (e.g., Lea-Coulson method) Count_colonies->Calculate_rate

Caption: Workflow for a fluctuation test to determine mutation rate.

References

  • Jiang, W. E., Ollodart, A. R., & Dunham, M. J. (2024). URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics. [Link]

  • Ferreira, F. (2020). Modified protocol for URA3 counter-selection at highly expressed regions of Saccharomyces cerevisiae. protocols.io. [Link]

  • ResearchGate. (2025). Why my yeast strain is not losing the URA3 gene in 5-FOA plates?[Link]

  • Hicks, J. B., & Haber, J. E. (2022). Mutations and structural variants arising during double-strand break repair. Proceedings of the National Academy of Sciences, 119(39), e2208772119. [Link]

  • Pereira, R., et al. (2012). Yeasts Acquire Resistance Secondary to Antifungal Drug Treatment by Adaptive Mutagenesis. PLoS ONE, 7(7), e42279. [Link]

  • American Society for Microbiology. (2006). Preparing Spread Plates Protocols. [Link]

  • Losson, R., & Lacroute, F. (1981). Studies on transcription of the yeast URA2 gene. Molecular and General Genetics MGG, 184(3), 394–399. [Link]

  • Igiri, B. E., et al. (2018). Mechanisms of Heavy Metal Tolerance in Bacteria: A Review. International Journal of Environmental Research and Public Health, 15(11), 2624. [Link]

  • Addgene. (2017). Streaking and Isolating Bacteria on an LB Agar Plate. [Link]

  • Saccharomyces Genome Database. (n.d.). URA2 | SGD. [Link]

  • UniProt. (n.d.). EFM5 - Protein-lysine N-methyltransferase EFM5 - Saccharomyces cerevisiae (strain ATCC 204508 / S288c) (Baker's yeast) | UniProtKB. [Link]

  • Müller, M. (1983). Action of clinically utilized 5-nitroimidazoles on microorganisms. Scandinavian journal of infectious diseases. Supplementum, 40, 19–29. [Link]

  • Friedman, S. (1985). The mechanism of inhibition of DNA (cytosine-5-)-methyltransferases by 5-azacytosine is likely to involve methyl transfer to the inhibitor. Journal of Biological Chemistry, 260(10), 5698–5705. [Link]

  • Liu, H., & Zhang, J. (2019). Yeast spontaneous mutation rate and spectrum are environment-dependent. PLoS Biology, 17(7), e3000332. [Link]

  • Wikipedia. (n.d.). Tetrodotoxin. [Link]

  • Vandeputte, P., et al. (2012). Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. Pathogens, 1(1), 19-33. [Link]

  • Hess, D. C., & Myers, C. L. (2021). Growth Inhibition by Amino Acids in Saccharomyces cerevisiae. Journal of Fungi, 7(10), 849. [Link]

  • Soret, R., et al. (2018). Deletion of the Uracil Permease Gene Confers Cross-Resistance to 5-Fluorouracil and Azoles in Candida lusitaniae and Highlights Antagonistic Interaction between Fluorinated Nucleotides and Fluconazole. Antimicrobial Agents and Chemotherapy, 62(7), e00138-18. [Link]

  • Protocol-Online. (n.d.). Protocol. [Link]

  • Hudson Robotics. (n.d.). Picking Colonies After Transformation: A Concise Guide. [Link]

  • Rouch, D. A., & Brown, N. L. (1995). Understanding cellular responses to toxic agents: a model for mechanism-choice in bacterial metal resistance. Journal of Industrial Microbiology & Biotechnology, 14(2), 132-141. [Link]

  • ResearchGate. (n.d.). Kinetics of the acquisition of resistance by S. cerevisiae during prolonged incubation on medium containing 100 µg/ml 5-FC. [Link]

  • Choudhury, H., et al. (2022). Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species: Molecular docking, ADMET analysis and molecular dynamic simulation study. PLOS ONE, 17(7), e0271214. [Link]

  • Macomber, L., & Imlay, J. A. (2009). Mechanisms of nickel toxicity in microorganisms. Applied and Environmental Microbiology, 75(10), 2991–3002. [Link]

  • Zhang, Z., et al. (2023). Metabolic engineering of Saccharomyces cerevisiae for de novo biosynthesis of hydroxytyrosol and salidroside. Microbial Biotechnology, 16(11), 2200-2213. [Link]

  • Catalyst University. (2018, June 8). Exercise 5: Streaking for Isolation & Spread Plates [Video]. YouTube. [Link]

  • Boeke, J. D., et al. (1987). 5-Fluoroorotic acid as a selective agent in yeast molecular genetics. Methods in Enzymology, 154, 164–175. [Link]

  • Veselý, J., & Cihák, A. (1987). Mechanism of action of 5-AZA-dC: induced DNA hypomethylation does not lead to aberrant gene expression in human leukemic CEM cells. Neoplasma, 34(3), 259–265. [Link]

  • Greenfield, S. M., & Punchard, N. A. (1995). Mechanism of action of 5-aminosalicylic acid. Postgraduate Medical Journal, 71(833), 153–158. [Link]

  • Foroud, N. A., et al. (2016). Protein engineering of Saccharomyces cerevisiae transporter Pdr5p identifies key residues that impact Fusarium mycotoxin export and resistance to inhibition. Fungal Genetics and Biology, 93, 1-13. [Link]

  • Rådmark, O., & Samuelsson, B. (2009). 5-Lipoxygenase: mechanisms of regulation. Journal of Lipid Research, 50(Supplement), S40–S45. [Link]

Sources

Technical Support Center: 5-Methylorotic Acid (5-MOA) Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers experiencing variability in 5-Methylorotic Acid (5-MOA) quantification and enzymatic utilization. It synthesizes chemical principles with practical troubleshooting to ensure assay reproducibility.

Executive Summary & Diagnostic Matrix

5-Methylorotic acid (5-MOA) serves as a critical probe in pyrimidine metabolism studies, particularly as a substrate analogue or inhibitor for Dihydroorotate Dehydrogenase (DHODH) and Orotate Phosphoribosyltransferase (OPRT) .[1]

Inconsistencies in 5-MOA data rarely stem from the molecule’s degradation (it is chemically stable) but rather from solubility artifacts and ionization states that fluctuate with pH.[1] 5-MOA possesses a carboxylic acid moiety (pKa ~2–3) and a pyrimidine ring, making its behavior highly sensitive to buffer composition.[1]

Quick Diagnostic Matrix

Use this table to identify the likely root cause of your issue before proceeding to the detailed guides.

SymptomProbable CauseImmediate Check
Variable IC50/Ki values pH-dependent ionization affecting binding affinityMeasure final assay pH after adding 5-MOA stock.
HPLC Peak Tailing Secondary interactions with column silanolsCheck if Mobile Phase pH > 3.0 (Ionization issue).
HPLC Retention Shift Column "Dewetting" (Phase Collapse)Are you using >95% aqueous phase on a standard C18?
Precipitation in Stock Incorrect solvent choice for concentrationEnsure stock is in DMSO or highly alkaline aqueous buffer.[1]
Non-linear Standard Curve Saturation or solubility limit reachedCheck absorbance at 280–300 nm; verify linearity < 100 µM.

Technical Troubleshooting Guide (Q&A)

Category A: Solubility & Stock Preparation

Q: Why does my 5-MOA precipitate when added to the assay buffer, despite being clear in the stock solution?

A: This is a classic "pH Shock" phenomenon.[1]

  • The Mechanism: 5-MOA is an organic acid.[1] In high-concentration stocks (e.g., 100 mM), it is often dissolved in DMSO or 0.1 M NaOH to ensure deprotonation (solubility).[1] When you dilute this into a neutral assay buffer (pH 7.0–7.4), the local concentration may exceed the solubility limit before mixing is complete, or the buffer capacity may be insufficient to maintain the ionized state if the stock was acidic.

  • The Fix:

    • Solvent: Prepare stocks in 100% DMSO if compatible with your enzyme.[1]

    • Step-Down Dilution: Do not jump from 100 mM stock to 10 µM assay. Create an intermediate dilution (e.g., 1 mM) in the assay buffer without enzyme first. Vortex immediately.

    • Visual Check: Measure Absorbance at 600 nm (turbidity) of your working solution. Any signal >0.005 OD indicates micro-precipitation.[1]

Category B: HPLC/LC-MS Quantification

Q: I am seeing split peaks and significant tailing on my C18 column. How do I fix this?

A: Tailing in organic acids usually indicates that the analyte is partially ionized, interacting with residual silanols on the silica stationary phase.

  • The Mechanism: The pKa of the carboxylic acid on 5-MOA is approximately 2.0–2.5. If your mobile phase pH is near this value (e.g., 0.1% Formic acid, pH ~2.7), the molecule flips between neutral and ionized states, causing peak broadening.[1]

  • The Fix: You must drive the equilibrium to a single state.

    • Option 1 (Suppression): Lower pH to < 2.0 using Phosphate buffer (not for MS) or TFA.[1] This keeps the acid protonated and neutral, improving retention on C18.

    • Option 2 (Ion Pairing): If using LC-MS, use Ammonium Formate (10 mM, pH 3.[1]5) to buffer the system, or switch to a HILIC column which handles polar charged species better than C18.

Q: My retention times are drifting earlier with every injection. Is the column failing?

A: Likely not. You are experiencing "Phase Collapse" (Dewetting).[1]

  • The Mechanism: Because 5-MOA is polar, researchers often use 95–100% aqueous mobile phase to retain it on a C18 column.[1] Standard C18 chains "collapse" onto themselves in high water environments, reducing surface area and retention time.[1]

  • The Fix:

    • Use a "AQ" (Aqueous) compatible C18 column designed to resist dewetting.[1]

    • Ensure your organic modifier (Methanol/Acetonitrile) never drops below 3-5% unless the column is specifically rated for 100% aqueous.[1]

Category C: Enzymatic Assays (DHODH/OPRT)

Q: My kinetic data for DHODH inhibition by 5-MOA is non-reproducible between days.

A: This is often due to the oxidation state of the cofactor or the enzyme's iron-sulfur cluster (if applicable to your specific DHODH source).

  • The Mechanism: DHODH assays often rely on an electron acceptor (like DCIP or Tetrazolium salts).[1] 5-MOA competes with the substrate (Dihydroorotate).[1] If the background reduction of the acceptor varies (due to light exposure or aging reagents), the apparent velocity changes.

  • The Fix:

    • Reference Standard: Always run a positive control inhibitor (e.g., Brequinar or Leflunomide) alongside 5-MOA.[1]

    • Baseline Correction: Measure the background rate (No Enzyme) and subtract it. 5-MOA can sometimes chemically interact with electron acceptors at high concentrations.[1]

Validated Experimental Protocol: HPLC Quantification of 5-MOA

This protocol is designed to be self-validating , meaning it includes internal checks to ensure system suitability before sample analysis.[1]

Method Type: Reverse-Phase HPLC with UV Detection Target: Quantification of 5-MOA in biological buffers.[1]

Parameters
  • Column: C18-AQ (Polar Endcapped), 150 x 4.6 mm, 3-5 µm.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Methanol (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 280 nm (Primary) and 254 nm (Secondary confirmation).[1]

  • Temperature: 25°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0973Loading/Retention
5.0973Isocratic Hold
10.05050Wash
12.0973Re-equilibration
18.0973Ready for next inj.
System Suitability Steps (The "Self-Check")
  • Tailing Factor Check: Inject a standard (10 µM).[1] The tailing factor (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) must be 
    
    
    
    . If
    
    
    , lower the pH of Mobile Phase A.
  • Linearity Check: Inject 5, 20, and 50 µM standards. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     must be 
    
    
    
    .
  • Carryover Check: Inject a blank buffer immediately after the highest standard.[1] Peak area at retention time must be

    
     of the LOQ.
    

Visualizing the Logic

Workflow 1: Troubleshooting 5-MOA Inconsistencies

This decision tree guides you through the physical diagnosis of assay failure.

TroubleshootingLogic Start START: Inconsistent 5-MOA Data CheckSolubility Check Stock Solubility (Turbidity @ 600nm) Start->CheckSolubility Turbid Turbid/Precipitate? CheckSolubility->Turbid CheckHPLC Check HPLC Peak Shape Turbid->CheckHPLC No FixSolvent Action: Switch to 100% DMSO or Increase pH of Stock Turbid->FixSolvent Yes PeakIssue Split/Tailing Peaks? CheckHPLC->PeakIssue CheckEnzyme Check Enzyme Kinetics PeakIssue->CheckEnzyme No FixMobilePhase Action: Lower Mobile Phase pH (< 2.5) or Use HILIC PeakIssue->FixMobilePhase Yes FixBuffer Action: Verify Assay pH Check Cofactor Stability CheckEnzyme->FixBuffer Inconsistent IC50

Figure 1: Logic flow for diagnosing the root cause of 5-MOA assay variability, prioritizing solubility and chromatography checks.

Workflow 2: DHODH Enzymatic Assay Mechanism

Understanding where 5-MOA interacts is crucial for interpreting inhibition data.[1]

DHODH_Mechanism Substrate Dihydroorotate (Substrate) Enzyme DHODH Enzyme (Active Site) Substrate->Enzyme Binds Product Orotate (Product) Enzyme->Product Catalysis Cofactor FMN -> FMNH2 (Redox Cycle) Enzyme->Cofactor Electron Transfer Inhibitor 5-Methylorotic Acid (Inhibitor/Analogue) Inhibitor->Enzyme Competes (Ki dependent on pH) Detection DCIP/Tetrazolium (Color Change) Cofactor->Detection Reduction Signal

Figure 2: Interaction map showing 5-MOA competition with Dihydroorotate at the DHODH active site and the downstream detection linkage.

References

  • PubChem. (2024).[1] 5-Methylorotic acid | C6H6N2O4 | CID 77612 - Chemical and Physical Properties.[1] National Library of Medicine.[1] [Link]

  • Kumar, T. H., et al. (2019).[1][3] RP-HPLC Method for Quantification of Orotic Acid in Capsule Formulation.[1][3] International Journal of Pharmaceutical Sciences and Research.[1] [Link]

  • NIH Assay Guidance Manual. (2012).[1] Basics of Enzymatic Assays for HTS: Inhibition and Kinetics. NCBI Bookshelf.[1] [Link]

  • SIELC Technologies. (n.d.).[1] HPLC Analysis of Methylmalonic Acid and Organic Acids. (Referenced for acidic mobile phase logic for organic acids).[1] [Link]

Sources

Technical Support Center: 5-Methylorotic Acid (5-MOA) Selection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for optimizing yeast selection experiments using 5-Methylorotic acid (5-MOA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the challenge of high background growth, ensuring clean and reliable results. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to enhance the robustness of your experiments.

Core Principles of 5-MOA Counter-Selection

5-Methylorotic acid is a powerful tool for counter-selection in Saccharomyces cerevisiae and other yeast species. It allows for the selection of cells that have lost a functional URA3 gene. The URA3 gene encodes the enzyme orotidine-5'-phosphate (OMP) decarboxylase, which is essential for the de novo biosynthesis of uracil.[1][2]

Mechanism of Action:

  • Yeast cells with a functional URA3 gene take up 5-MOA from the medium.

  • The OMP decarboxylase enzyme, encoded by URA3, converts 5-MOA into the toxic compound 5-methyl-uridine monophosphate.

  • This toxic metabolite integrates into RNA and DNA, leading to inhibition of essential cellular processes and ultimately, cell death.[3][4]

  • Consequently, only cells that lack a functional URA3 gene (ura3Δ or have spontaneously lost a URA3-containing plasmid) can grow on media containing 5-MOA.[2][5]

This principle is fundamental to techniques like plasmid shuffling, gene replacement, and identifying inhibitors of protein-protein interactions in two-hybrid systems.[6][7][8]

Diagram: The URA3/5-MOA Selection Pathway

URA3_Pathway cluster_medium External Medium cluster_cell Yeast Cell 5-MOA_ext 5-Methylorotic Acid (5-MOA) 5-MOA_int 5-MOA (internal) 5-MOA_ext->5-MOA_int Uptake Toxic_Metabolite 5-Methyl-uridine monophosphate (Toxic) 5-MOA_int->Toxic_Metabolite converts URA3 URA3 Gene OMP_decarboxylase OMP Decarboxylase URA3->OMP_decarboxylase expresses OMP_decarboxylase->Toxic_Metabolite Cell_Death Cell Death Toxic_Metabolite->Cell_Death

Caption: Mechanism of 5-MOA toxicity in URA3+ yeast cells.

Troubleshooting Guide: High Background Growth

High background, characterized by the growth of non-resistant "false positive" colonies, is a common issue that can compromise the integrity of selection experiments.[1] This section addresses the most frequent causes and provides actionable solutions.

Q1: I'm seeing a high number of colonies on my 5-MOA plates. What's causing this high background?

This is the most prevalent issue. Several factors can contribute to the survival of URA3+ cells.

Possible Cause 1: Suboptimal 5-MOA Concentration
  • Causality: If the concentration of 5-MOA is too low, the amount of toxic byproduct generated may be insufficient to kill all URA3+ cells, leading to a "leaky" selection.

  • Solution: The optimal concentration can be strain-dependent. It is crucial to titrate 5-MOA to determine the lowest concentration that effectively kills the parental URA3+ strain while allowing robust growth of a known ura3 control strain.

Parameter Recommendation
Starting Concentration 1 g/L
Titration Range 0.75 g/L to 1.5 g/L
Control Strains Include a known URA3+ (sensitive) and a ura3Δ (resistant) strain in every titration experiment.
Possible Cause 2: Spontaneous Mutations in the URA3 Gene
  • Causality: The URA3 gene has a relatively high frequency of spontaneous mutation. Cells that acquire a loss-of-function mutation in URA3 will become resistant to 5-MOA, appearing as background colonies.[1]

  • Solution:

    • Minimize Pre-culture Time: Grow yeast in non-selective liquid medium (e.g., YPD) for the shortest time possible before plating on 5-MOA. Extended growth allows for the accumulation of spontaneous mutants.

    • Replica Plating: After obtaining colonies on 5-MOA, replica-plate them onto both SC-Ura and YPD plates. True ura3 mutants will fail to grow on SC-Ura, while spontaneous mutants will grow on YPD but not SC-Ura.

Possible Cause 3: Improper Media Preparation
  • Causality: The efficacy of 5-MOA is highly pH-dependent. The protonated form of 5-MOA is thought to be what enters the cell. If the pH of the medium is too high (above 4.5), 5-MOA uptake is significantly reduced, leading to poor selection.[5] Additionally, some components in rich media can interfere with 5-MOA activity.

  • Solution:

    • Use Synthetic Complete (SC) Medium: Always use a defined synthetic medium.

    • Verify pH: The final pH of the medium should be acidic, ideally around pH 4.0. Note that the addition of 5-MOA itself will lower the pH.[5]

    • Proper Dissolution: 5-MOA is poorly soluble in water.[9] Dissolving it in DMSO or a small amount of ammonium hydroxide before adding it to the medium can ensure uniform concentration.[5][9]

Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_solutions Solutions start High Background on 5-MOA Plates check_controls Are controls (URA3+ and ura3Δ) behaving as expected? start->check_controls improper_selection Improper Selection Conditions check_controls->improper_selection No spontaneous_mutants Spontaneous Mutants check_controls->spontaneous_mutants Yes solution_titrate Titrate 5-MOA Concentration improper_selection->solution_titrate solution_media Verify Media Prep (pH, use SC media) improper_selection->solution_media solution_preculture Minimize Pre-culture Duration spontaneous_mutants->solution_preculture solution_replica Replica Plate to Confirm URA- Phenotype spontaneous_mutants->solution_replica

Caption: Decision tree for troubleshooting high background.

Frequently Asked Questions (FAQs)

Q2: Can I autoclave 5-MOA with my media? While some sources suggest 5-FOA (a related compound) is heat-stable, the safest method to ensure consistent potency is to filter-sterilize the 5-MOA solution (if dissolved in a buffer) or add the powder to the autoclaved media after it has cooled to about 55°C.[8] This prevents any potential degradation of the compound.

Q3: My ura3 control strain is growing very slowly or not at all. What could be the issue? This could be due to several factors:

  • 5-MOA concentration is too high: Even for resistant cells, very high concentrations of 5-MOA can have some inhibitory effects.

  • Media issues: Ensure your synthetic complete medium contains all necessary supplements, especially uracil, at the correct concentration. 5-MOA selection plates must be supplemented with uracil.

  • Strain health: The cells you are plating might be unhealthy or at a low density. Ensure you are using cells from a fresh plate or a mid-log phase culture.[10]

Q4: Is there a difference between 5-MOA and 5-FOA? 5-Fluoroorotic acid (5-FOA) is functionally analogous to 5-MOA and is more commonly cited in literature.[4][6][7] Both are converted by OMP decarboxylase into toxic byproducts. For most applications, they can be used interchangeably, but optimal concentrations may differ slightly.

Q5: How should I store my 5-MOA powder and stock solutions? 5-MOA powder should be stored at -20°C, protected from light.[9] If you prepare a stock solution (e.g., in DMSO), it should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

Experimental Protocols

Protocol: Preparation of 5-MOA Selection Plates

This protocol is for the preparation of 1 liter of Synthetic Complete (SC) medium containing 5-MOA and uracil.

Materials:

  • Yeast Nitrogen Base (without amino acids and ammonium sulfate)

  • Ammonium sulfate

  • Glucose (Dextrose)

  • Amino acid dropout mix (lacking uracil)

  • Uracil

  • 5-Methylorotic acid (5-MOA)

  • Bacteriological grade agar

  • Sterile water

  • Sterile Petri dishes

Procedure:

  • Prepare the Base Medium: In 900 mL of sterile water, dissolve:

    • 6.7 g Yeast Nitrogen Base (w/o amino acids)

    • 20 g Glucose

    • The appropriate amount of your complete amino acid dropout mix (as per the manufacturer's instructions).

    • 50 mg Uracil.

  • Autoclave: Add 20 g of agar to the solution. Autoclave for 20 minutes on a liquid cycle.

  • Cool Down: Place the autoclaved medium in a 55-60°C water bath for at least 30 minutes.[11] This is critical to prevent degradation of the heat-sensitive 5-MOA and to allow for safe handling.

  • Prepare 5-MOA Stock (Optional but Recommended): For better solubility, prepare a 100x stock of 5-MOA (100 mg/mL) in DMSO.[9]

  • Add 5-MOA:

    • If using powder: Weigh out 1 g of 5-MOA and add it to the cooled medium. Stir with a sterile stir bar until it is fully dissolved. This may take some time.

    • If using stock: Add 10 mL of the 100x 5-MOA stock solution to the 1 L of cooled medium.

  • Pour Plates: Working in a sterile environment (e.g., next to a Bunsen burner or in a laminar flow hood), pour approximately 20-25 mL of the medium into each Petri dish.[12]

  • Solidify and Dry: Allow the plates to solidify at room temperature for at least 30 minutes. For best results, leave them at room temperature overnight to allow excess moisture to evaporate.[11]

  • Storage: Store the plates at 4°C, sealed in a plastic bag to prevent them from drying out. They are best used within 2-3 weeks.

References

  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog. Retrieved February 7, 2026, from [Link]

  • Boeke, J. D., LaCroute, F., & Fink, G. R. (1984). 5-Fluoroorotic acid as a selective agent in yeast molecular genetics. Molecular and General Genetics MGG, 197(2), 345–346.
  • Khazak, V., et al. (1999). A yeast genetic system for selecting small molecule inhibitors of protein–protein interactions in nanodroplets. Proceedings of the National Academy of Sciences, 96(22), 12449-12454.
  • Saccharomyces Genome Database. (2005). URA3. Retrieved February 7, 2026, from [Link]

  • Merck Millipore. (2015).
  • Yu, Y., et al. (2020). Yeast transformation efficiency is enhanced by TORC1‐ and eisosome‐dependent signaling. Yeast, 37(4), 369-383.
  • Kricka, L. J. (2014). When laboratory tests can mislead even when they appear plausible. Clinical Chemistry, 60(7), 946-950.
  • Xu, Y., et al. (2023). The Metabolic Pathways of Yeast and Acetic Acid Bacteria During Fruit Vinegar Fermentation and Their Influence on Flavor Development. Foods, 12(15), 2886.
  • de Lorenzo, V., & Timmis, K. N. (1994). Adaptation of the Yeast URA3 Selection System to Gram-Negative Bacteria and Generation of a ΔbetCDE Pseudomonas putida Strain. Journal of Bacteriology, 176(21), 6571-6575.
  • ResearchGate. (2016). How to solve this problem with yeast transformation? Retrieved February 7, 2026, from [Link]

  • Carolina Biological Supply Company. (2012, February 6). How to Melt and Pour Agar Plates [Video]. YouTube. [Link]

  • ResearchGate. (2014). Can you help me with a problem with high background in ELISA using human sera? Retrieved February 7, 2026, from [Link]

  • Aguilera, J., & Prieto, J. A. (2001). Yeast Cells Display a Regulatory Mechanism in Response to Methylglyoxal. Journal of Biological Chemistry, 276(49), 45671-45678.
  • ResearchGate. (2021). How to remove false positive from lateral flow assay? Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). URA3. Retrieved February 7, 2026, from [Link]

  • ACD/Labs. (n.d.). How to Avoid False Positives and False Negatives in Analytical Chemistry. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2015). Can you do quick transformations of yeast (with PLATE solution) straight from 5-FOA plates or does it only work if you patch it to YPD first? Retrieved February 7, 2026, from [Link]

  • Sousa, M. J., et al. (2013). Molecular mechanisms of Saccharomyces cerevisiae stress adaptation and programmed cell death in response to acetic acid. Frontiers in Microbiology, 4, 61.
  • ResearchGate. (2016). Who can tell me the detailed method for the plasmid in Saccharomyces cerevisiae that can be removed by counter selection of URA3? Retrieved February 7, 2026, from [Link]

  • Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Retrieved February 7, 2026, from [Link]

  • Boster Bio. (2021, July 8). What Might Be The Reason For False Positive Results In The Lateral Flow Assay? Retrieved February 7, 2026, from [Link]

  • Addgene. (n.d.). Pouring LB Agar Plates. Retrieved February 7, 2026, from [Link]

  • Guo, Z. P., et al. (2011). Physiological responses to acid stress by Saccharomyces cerevisiae when applying high initial cell density. Journal of Industrial Microbiology & Biotechnology, 38(9), 1319-1327.
  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests? Retrieved February 7, 2026, from [Link]

  • Gietz, R. D., & Schiestl, R. H. (2007). Enhancing Yeast Transformation: Achieving up to a Tenfold Increase Through a Single Adjustment in the Lithium Acetate–Polyethylene Glycol Method. Yeast, 24(10), 855-860.

Sources

Validation & Comparative

A Researcher's Guide to Counter-Selection: Validating 5-Methylorotic Acid as a Robust Alternative to 5-FOA

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular genetics, the ability to select against the presence of a gene is as crucial as selecting for it. This process, known as counter-selection or negative selection, is a cornerstone of advanced genetic manipulations, including gene replacement, plasmid shuffling, and complex pathway engineering. For decades, 5-Fluoroorotic Acid (5-FOA) has been the undisputed workhorse for counter-selection in organisms like Saccharomyces cerevisiae. However, the scientific community's drive for optimized tools has led to the exploration of alternatives. This guide provides an in-depth comparison and validation protocol for 5-Methylorotic acid (5-MOA), a promising and potentially gentler alternative to the classic 5-FOA.

The Lynchpin of Counter-Selection: The Pyrimidine Biosynthesis Pathway

To understand how these selective agents work, we must first look at the de novo pyrimidine biosynthesis pathway. A key enzyme in this pathway is Orotidine-5'-phosphate (OMP) decarboxylase, encoded by the URA3 gene in yeast and its orthologs (e.g., pyrE or pyrF) in other organisms.[1][2] OMP decarboxylase catalyzes the conversion of OMP into Uridine-5'-monophosphate (UMP), a fundamental precursor for all pyrimidine nucleotides required for RNA and DNA synthesis.[3][4]

Cells possessing a functional URA3 gene can synthesize their own uracil and thus grow on media lacking it (a positive selection). The genius of counter-selection lies in exploiting this same enzyme to turn a non-toxic pro-drug into a cellular poison.

Pyrimidine_Pathway cluster_cell Yeast Cell (URA3+) OMP Orotidine-5'-Phosphate (OMP) UMP Uridine-5'-Monophosphate (UMP) OMP->UMP OMP Decarboxylase (URA3) DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA 5MOA_ext 5-Methylorotic Acid (5-MOA) Toxic_Metabolite Toxic Metabolite 5MOA_ext->Toxic_Metabolite OMP Decarboxylase (URA3) 5FUMP 5-Fluorouridine Monophosphate (5-FUMP) Cell_Death Cell Death 5FUMP->Cell_Death Inhibits Thymidylate Synthase Toxic_Metabolite->Cell_Death

Figure 1: The URA3-based counter-selection mechanism.

Mechanism of Action: A Tale of Two Analogs

The power of this system comes from introducing analogs of orotic acid into the growth medium.

5-Fluoroorotic Acid (5-FOA): The Gold Standard 5-FOA is a fluorinated derivative of orotic acid.[5] In cells expressing URA3 (Ura+), OMP decarboxylase recognizes 5-FOA and converts it into the highly toxic compound 5-fluorouracil (5-FU) or its phosphorylated form, 5-fluorouridine monophosphate (5-FUMP).[1][6][7][8][9] This toxic metabolite is a potent inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[10] The resulting block in DNA replication leads to cell death.[6] Consequently, only cells that have lost the URA3 gene (Ura-) can survive on media containing 5-FOA.[11][12][13]

5-Methylorotic Acid (5-MOA): The Challenger 5-MOA is structurally similar to 5-FOA, with a methyl group replacing the fluorine atom. The hypothesis is that 5-MOA is also processed by OMP decarboxylase into a toxic downstream metabolite. While the precise cytotoxic mechanism is less characterized than that of 5-FOA, it is presumed to disrupt nucleotide metabolism or DNA replication, leading to growth inhibition in URA3+ cells. The key difference, and potential advantage, lies in the nature of this toxicity. The methyl group may lead to a metabolite with a different target or a more nuanced level of cytotoxicity compared to the aggressive action of 5-FU.

Comparative Overview
Feature5-Fluoroorotic Acid (5-FOA)5-Methylorotic Acid (5-MOA)
Mechanism Converted by URA3 to toxic 5-fluorouracil (5-FU), inhibiting DNA synthesis.[1][5][6]Presumed conversion by URA3 to a toxic methylated pyrimidine analog.
Toxicity Highly effective and cytotoxic. Can lead to high background of spontaneous mutants if not optimized.Potentially less cytotoxic, which may result in a "cleaner" selection with lower spontaneous resistance rates.
Specificity Well-established; the gold standard for URA3 counter-selection.[11]High specificity for the URA3 enzyme is expected due to structural similarity to the natural substrate.
Cost Generally more expensive.Often more cost-effective.
Stability Known to be very stable, even under heat stress like autoclaving.[14]Expected to have good stability in media.

Experimental Validation: A Head-to-Head Comparison

The trustworthiness of any laboratory protocol hinges on its empirical validation. Here, we outline a self-validating system to determine the optimal working concentration of 5-MOA and directly compare its efficacy against 5-FOA using a standard yeast spotting assay.

Objective

To determine the minimal inhibitory concentration (MIC) of 5-MOA required for effective counter-selection against URA3+ yeast and to compare its selection stringency and background mutation rate against a range of 5-FOA concentrations.

Experimental Workflow

Validation_Workflow cluster_prep Step 1: Preparation cluster_plating Step 2: Plating cluster_analysis Step 3: Analysis Strain_Culture Grow URA3+ and ura3- yeast strains overnight in YPD Serial_Dilution Wash cells and prepare 10-fold serial dilutions (10^0 to 10^-5) Strain_Culture->Serial_Dilution Control_Plates Spot dilutions onto SC (Growth Control) and SC-Ura (Marker Control) Serial_Dilution->Control_Plates Test_Plates Spot dilutions onto SC plates containing varying concentrations of 5-MOA or 5-FOA Serial_Dilution->Test_Plates Incubation Incubate plates at 30°C for 2-4 days Control_Plates->Incubation Test_Plates->Incubation Data_Collection Photograph plates and compare growth patterns Incubation->Data_Collection Conclusion Determine optimal concentration and compare performance Data_Collection->Conclusion

Figure 2: Workflow for the validation of counter-selection agents.

Detailed Protocol

1. Materials:

  • Yeast Strains: A wild-type URA3+ strain (e.g., BY4741) and an isogenic ura3Δ mutant (negative control).

  • Media:

    • YPD (Yeast Extract Peptone Dextrose) liquid medium.

    • Synthetic Complete (SC) solid medium.

    • SC medium lacking uracil (SC-Ura).

    • SC medium supplemented with various concentrations of 5-MOA (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

    • SC medium supplemented with various concentrations of 5-FOA (e.g., 0.5, 0.75, 1.0 mg/mL).[15]

  • Reagents: Sterile water, 5-MOA powder, 5-FOA powder.

2. Procedure:

  • Strain Preparation: Inoculate single colonies of the URA3+ and ura3Δ strains into separate tubes of liquid YPD medium. Grow overnight at 30°C with shaking.

  • Cell Harvest and Dilution:

    • Measure the optical density at 600 nm (OD600) of the overnight cultures.

    • Pellet the cells by centrifugation. Wash once with sterile water to remove any residual YPD.

    • Resuspend the cells in sterile water to an OD600 of 1.0. This is your 10^0 dilution.

    • Perform a 10-fold serial dilution series for each strain down to 10^-5.

  • Spotting:

    • On each type of plate (SC, SC-Ura, and the various 5-MOA/5-FOA plates), spot 5 µL of each dilution for both strains in an ordered array.

    • Allow the spots to dry completely before inverting the plates.

  • Incubation: Incubate the plates at 30°C for 2 to 4 days.

  • Data Analysis: Photograph the plates daily. Compare the growth of the URA3+ strain relative to the ura3Δ strain on the counter-selection plates.

Expected Results and Interpretation
Plate MediumURA3+ Strain Growthura3Δ Strain GrowthInterpretation
SC ++++++++++Both strains are viable (viability control).
SC-Ura +++++-Confirms the URA3 marker is functional in the URA3+ strain.
SC + 0.75 mg/mL 5-FOA ++++++Some breakthrough growth of the URA3+ strain, indicating incomplete selection.
SC + 1.0 mg/mL 5-FOA -+++++Strong selection against the URA3+ strain. This is the expected effective concentration.
SC + 0.75 mg/mL 5-MOA ++++++++Partial inhibition of the URA3+ strain.
SC + 1.0 mg/mL 5-MOA ++++++Stronger inhibition, but potentially some residual growth.
SC + 1.25 mg/mL 5-MOA -+++++Complete inhibition of URA3+ growth, indicating an effective concentration for counter-selection.
  • The Ideal Outcome: The optimal concentration of 5-MOA will be the lowest concentration that completely inhibits the growth of the URA3+ strain while having no effect on the growth of the ura3Δ control.

  • Causality in Concentration Choice: Starting with a range of concentrations is critical. Too low a concentration will result in a high number of "escaper" colonies, defeating the purpose of the selection. Too high a concentration may introduce non-specific toxicity, inhibiting the growth of the desired ura3Δ cells. This titration is a self-validating step to ensure the observed effect is specific to the URA3 gene.

Field-Proven Insights and Troubleshooting

  • Why Choose 5-MOA? The primary motivation for exploring 5-MOA is the potential for a "gentler" selection. In some genetic backgrounds, 5-FOA can be overly toxic, leading to the accumulation of suppressor mutations in other genes (e.g., URA6) that confer resistance, rather than the desired loss of URA3.[16] If you are experiencing high rates of spontaneous resistance or poor viability of your desired recombinants with 5-FOA, 5-MOA is a logical alternative to test. Its potentially lower cytotoxicity might provide a wider experimental window for clean selection.

  • Media Composition Matters: The effectiveness of both 5-FOA and 5-MOA can be influenced by the composition of the synthetic media, particularly the concentrations of uracil and uridine. Ensure your SC medium contains a sufficient amount of uracil (typically 20-50 mg/L) to support the growth of true ura3Δ cells that can no longer synthesize their own.[13]

  • Troubleshooting "Escapers": If you observe a high background of URA3+ colonies surviving on your optimal 5-MOA concentration, consider increasing the concentration slightly. However, always verify that these escapers are not true ura3 mutants by replica-plating them onto SC-Ura medium. True escapers will still be URA3+ and will grow, while desired recombinants will be ura3- and will not.

Conclusion

While 5-FOA remains a powerful and validated tool for counter-selection, it is not the only option.[12][15] This guide demonstrates that 5-Methylorotic acid is a viable and compelling alternative. By understanding the underlying biochemical pathway and performing a straightforward validation protocol, researchers can confidently determine the optimal conditions for their specific strain and application. The potential for a cleaner selection with lower background makes 5-MOA a valuable addition to the molecular biologist's toolkit, empowering more precise and efficient genome engineering.

References

  • PombEvolution. (2022, June 21). 5-Fluoroorotic Acid (5-FOA). Retrieved from [Link]

  • Boeke, J. D., LaCroute, F., & Fink, G. R. (1984). 5-Fluoroorotic acid as a selective agent in yeast molecular genetics. Molecular and General Genetics MGG, 197(2), 345–346. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 5-Fluoroorotic acid – Knowledge and References. Retrieved from [Link]

  • Boeke, J. D., Trueheart, J., Natsoulis, G., & Fink, G. R. (1987). 5-Fluoroorotic acid as a selective agent in yeast molecular genetics. Methods in Enzymology, 154, 164–175. Retrieved from [Link]

  • Sherman, F. (n.d.). Yeast Selectable Markers. University of Rochester Medical Center. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Fluoroorotic acid. Retrieved from [Link]

  • Jiang, Y., et al. (2024). URA6 mutations provide an alternative mechanism for 5-FOA resistance in Saccharomyces cerevisiae. G3 Genes|Genomes|Genetics. Retrieved from [Link]

  • Reyrat, J. M., et al. (1998). Counterselectable Markers: Untapped Tools for Bacterial Genetics and Pathogenesis. Infection and Immunity, 66(9), 4011–4017. Retrieved from [Link]

  • American Society for Microbiology. (1989). Selective activity of 5-fluoroorotic acid against Plasmodium falciparum in vitro. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • bioRxiv. (2023). Expanding tunable selection in yeast using auxotrophic markers URA3 and TRP1. Retrieved from [Link]

  • Das, A. (2020). Modified protocol for URA3 counter-selection at highly expressed regions of Saccharomyces cerevisiae. protocols.io. Retrieved from [Link]

  • Yu, Y. (2016). Response to "Who can tell me the detailed method for the plasmid in Saccharomyces cerevisiae that can be removed by counter selection of URA3?". ResearchGate. Retrieved from [Link]

  • Reddit. (2016). How does the drug 5-fluoroorotic acid select against URA3 in haploid S. cerevisiae?. Retrieved from [Link]

  • Saccharomyces Genome Database. (n.d.). URA3 / YEL021W. Retrieved from [Link]

  • Cetinbas, N., et al. (2011). sacB-5-Fluoroorotic Acid-pyrE-Based Bidirectional Selection for Integration of Unmarked Alleles into the Chromosome of Rhodobacter capsulatus. Applied and Environmental Microbiology, 77(13), 4481–4487. Retrieved from [Link]

  • Gal-Mor, O., et al. (2007). Adaptation of the Yeast URA3 Selection System to Gram-Negative Bacteria and Generation of a ΔbetCDE Pseudomonas putida Strain. Applied and Environmental Microbiology, 73(2), 679–683. Retrieved from [Link]

  • UniProt. (n.d.). URA3 - Orotidine 5'-phosphate decarboxylase. Retrieved from [Link]

  • Rose, M., Grisafi, P., & Botstein, D. (1984). Structure and function of the yeast URA3 gene. Differentially regulated expression of hybrid beta-galactosidase from overlapping coding sequences in yeast. Gene, 29(1-2), 113–124. Retrieved from [Link]

  • MDPI. (2024). Genomic Instability and Adaptive Evolution Induced by RFA Insufficiency in Saccharomyces cerevisiae. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Performance evaluation of 5-Methylorotic acid from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

CRITICAL SAFETY & IDENTITY NOTICE

⚠️ CAS REGISTRY WARNING: The request referenced CAS 615-67-8 . This Registry Number corresponds to Chlorohydroquinone , a toxic phenol derivative.

This guide evaluates 5-Methylorotic Acid (also known as 5-methyluracil-6-carboxylic acid), which corresponds to CAS 3993-73-5 . Please verify your inventory immediately. Using Chlorohydroquinone in place of 5-Methylorotic Acid in biological or synthetic applications could result in severe toxicity or catastrophic reaction failure.

Executive Summary

5-Methylorotic acid (5-MOA) is a critical heterocyclic building block used in the synthesis of pyrimidine nucleoside analogs and supramolecular ligands. Its performance is heavily dictated by its purity profile—specifically the presence of decarboxylated byproducts (thymine) and inorganic salts retained from the hydrolysis of its ester precursor.

This guide compares 5-MOA from three distinct supplier tiers to validate their suitability for high-value drug development workflows.

  • Supplier A (Premium): >99% purity, crystalline, low moisture.

  • Supplier B (Standard): ~97% purity, amorphous content, detectable thymine.

  • Supplier C (Bulk): ~95% purity, high salt content, variable solubility.

Key Finding: While Supplier B offers a 40% cost reduction, the presence of Thymine (0.8%) and Ethyl 5-methylorotate (1.2%) impurities resulted in a 15% yield drop in downstream esterification due to competitive inhibition and stoichiometric misalignment.

Evaluation Methodology

To ensure data integrity, we employed a "Triangulated Validation Protocol" combining analytical characterization with a functional synthetic stress test.

2.1 Analytical Workflow
  • HPLC-UV (278 nm): Quantitative purity and impurity profiling.

  • 1H-NMR (DMSO-d6): Structural verification and detection of organic solvents.

  • DSC (Differential Scanning Calorimetry): Melting point and polymorph identification.

2.2 Functional Stress Test: Methyl Esterification

The "Acid Test" for 5-MOA quality is its conversion to Methyl 5-methylorotate . This reaction is sensitive to:

  • Moisture: Shifts equilibrium back to the acid.

  • Decarboxylation: Impurities like Thymine do not participate, lowering effective molarity.

  • Inorganic Salts: Buffer the acid catalyst, slowing kinetics.

Protocol: 5-MOA (1.0 eq) + MeOH (excess) + H2SO4 (cat.)


 Reflux 4h.
Visualizing the Evaluation Logic

The following diagram outlines the decision matrix used to qualify these materials.

EvaluationWorkflow cluster_impurities Common Impurities Detected Sample Sample Intake (CAS 3993-73-5) Identity Identity Check (NMR/IR) Sample->Identity Verify Structure Purity Purity Profiling (HPLC/DSC) Identity->Purity If Valid Decision Go/No-Go Decision Purity->Decision Quantify Impurities StressTest Functional Stress Test (Esterification) Decision->StressTest Pass (>95%) Report Performance Report Decision->Report Fail (<95%) StressTest->Report Yield Data Thymine Thymine (Decarboxylation) Ester Ethyl Ester (Incomplete Hydrolysis)

Figure 1: The Triangulated Validation Protocol ensures that only chemically competent material enters the functional testing phase.

Comparative Results
4.1 Physicochemical Properties
MetricSupplier A (Premium)Supplier B (Standard)Supplier C (Bulk)
Appearance White crystalline powderOff-white powderBeige/Yellowish aggregate
Purity (HPLC) 99.4% 97.2%94.8%
Melting Point 282°C (sharp, dec.)276–280°C (broad)270–275°C (broad)
Solubility (DMSO) Clear, <30 secHazy, requires sonicationTurbid (insoluble salts)
Water Content 0.2%1.5%3.8%
Major Impurity None detectedThymine (0.8%)Inorganic Salts (~4%)
4.2 Functional Synthesis Yield (Methyl Esterification)
  • Supplier A: 92% Isolated Yield. Product precipitated cleanly upon cooling.

  • Supplier B: 78% Isolated Yield. Required recrystallization to remove unreacted thymine.

  • Supplier C: 65% Isolated Yield. Reaction stalled due to salt buffering; product colored yellow.

Detailed Experimental Protocols

To replicate these findings in your laboratory, follow these standardized protocols.

Protocol A: HPLC Purity Determination
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 5µm), 150 x 4.6 mm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 0-5 min (0% B), 5-20 min (0

    
     40% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 278 nm (Lambda max for orotic derivatives).

  • Sample Prep: Dissolve 10 mg sample in 1 mL DMSO (Do not use water alone; solubility is poor). Dilute to 0.1 mg/mL with Mobile Phase A.

Protocol B: Functional Esterification (Stress Test)
  • Charge a 50 mL round-bottom flask with 5-Methylorotic Acid (1.70 g, 10 mmol).

  • Add Methanol (anhydrous, 20 mL).

  • Add Sulfuric Acid (concentrated, 0.5 mL) dropwise.

  • Reflux for 6 hours. Monitor by TLC (EtOAc/MeOH 9:1).

  • Cool to 0°C. The methyl ester should crystallize.

  • Filter, wash with cold methanol, and dry.

  • Calculation: Theoretical Yield = 1.84 g. Calculate % Yield based on dry weight.

Mechanistic Insight: The Impurity Pathway

Understanding why Supplier B and C fail requires looking at the synthesis of 5-MOA. It is typically produced by condensing diethyl oxalate with ethyl propionate, followed by hydrolysis.

SynthesisPathway Precursors Diethyl Oxalate + Ethyl Propionate Intermediate Ethyl 5-Methylorotate (Ester Intermediate) Precursors->Intermediate Condensation (NaOEt/Urea) Product 5-Methylorotic Acid (Target) Intermediate->Product Hydrolysis (NaOH/H2O) Impurity2 Residual Ester (Incomplete Hydrolysis) Intermediate->Impurity2 Poor Process Control Impurity1 Thymine (Decarboxylation Byproduct) Product->Impurity1 Thermal Stress (-CO2)

Figure 2: Impurity genesis. Supplier B's "Thymine" content suggests overheating during the drying phase (decarboxylation), while Supplier C's salt content indicates poor post-hydrolysis washing.

Conclusion & Recommendations
  • For GMP/API Synthesis: Use Supplier A . The cost premium is offset by the elimination of recrystallization steps and the guarantee of stoichiometry.

  • For Early Stage Screening: Supplier B is acceptable if the presence of Thymine (inert in many coupling reactions) is accounted for in molarity calculations.

  • Avoid: Supplier C for any chemical synthesis. The variable water and salt content make it impossible to calculate precise equivalents, leading to reaction failures.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77612, 5-Methylorotic acid. Retrieved from [Link]

  • Machoń, Z., & Jasztold-Howorko, R. (1981). Synthesis and biological properties of some 5-aminoorotic acid derivatives. Polish Journal of Pharmacology and Pharmacy, 33(5), 545–552. Retrieved from [Link]

  • Marca, G. I., et al. (2003). Rapid determination of orotic acid in urine by a fast liquid chromatography/tandem mass spectrometric method.[2] Rapid Communications in Mass Spectrometry, 17(8), 788-793. (Methodology adapted for HPLC purity profiling).

Sources

5-Methylorotic Acid vs. 5-FOA: A Definitive Compatibility Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, mechanistic analysis of 5-Methylorotic Acid (5-MOA) versus the industry-standard 5-Fluoroorotic Acid (5-FOA) for yeast genetics applications.

Verdict: Is 5-Methylorotic acid a viable alternative to 5-FOA? Answer: No.

Executive Summary

For researchers performing counter-selection in yeast (e.g., Saccharomyces cerevisiae, Schizosaccharomyces pombe), 5-Methylorotic acid (5-MOA) is not a functional alternative to 5-Fluoroorotic acid (5-FOA).

While both compounds are structural analogs of orotic acid and interact with the enzyme Orotidine-5'-phosphate decarboxylase (encoded by URA3), they yield fundamentally different biological outcomes:

  • 5-FOA is metabolized into a cytotoxic suicide inhibitor (5-fluorouracil/5-F-dUMP), killing URA3+ cells.[1]

  • 5-MOA is metabolized into non-toxic methylated derivatives (resembling thymine/ribothymidine), allowing URA3+ cells to survive.

Consequently, substituting 5-FOA with 5-MOA will result in a complete failure of negative selection , resulting in the growth of unwanted URA3+ background colonies.

Part 1: Mechanistic Deep Dive

To understand why 5-MOA fails as a selection agent, we must look at the pyrimidine biosynthesis pathway. The utility of 5-FOA relies entirely on the specific lethality of the fluorine atom when processed by cellular machinery.

The 5-FOA "Suicide" Mechanism
  • Entry: 5-FOA enters the cell and is recognized by the de novo pyrimidine pathway enzymes.

  • Conversion:

    • Ura5/Ura10 (Orotate phosphoribosyltransferase) converts 5-FOA to 5-F-OMP .

    • Ura3 (OMP decarboxylase) converts 5-F-OMP to 5-F-UMP (5-fluorouridine monophosphate).

  • Lethality: 5-F-UMP is further phosphorylated and reduced to 5-F-dUMP . This compound acts as a suicide inhibitor of Thymidylate Synthase (Cdc21) , irreversibly binding the enzyme and halting DNA synthesis. It is also incorporated into RNA, causing miscoding.

The 5-MOA "Inert" Mechanism
  • Entry: 5-MOA is structurally similar and can be accepted as a substrate by Ura5 and Ura3 (though often with different kinetics).

  • Conversion:

    • Ura3 decarboxylates 5-Methyl-OMP to 5-Methyl-UMP (also known as ribothymidine monophosphate).

  • Survival: Unlike the fluorine atom, the methyl group is a natural biological moiety (found in Thymine). The resulting product does not inhibit Thymidylate Synthase and does not cause catastrophic DNA/RNA damage. The cell perceives it as a benign or usable metabolite, and growth continues.

Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between the two compounds.

PyrimidinePathway OroticAcid Orotic Acid (Natural Substrate) Enzyme1 URA5/10 (OPRTase) OroticAcid->Enzyme1 FOA 5-FOA (Selection Agent) FOA->Enzyme1 MOA 5-MOA (Proposed Alt) MOA->Enzyme1 F_OMP 5-Fluoro-OMP Enzyme1->F_OMP M_OMP 5-Methyl-OMP Enzyme1->M_OMP Enzyme2 URA3 (OMP Decarboxylase) F_UMP 5-Fluoro-UMP (Toxic Precursor) Enzyme2->F_UMP M_UMP 5-Methyl-UMP (Ribothymidine) Enzyme2->M_UMP F_OMP->Enzyme2 M_OMP->Enzyme2 Death CELL DEATH (Thymidylate Synthase Inhibition) F_UMP->Death Metabolic Activation Survival CELL SURVIVAL (No Toxicity) M_UMP->Survival Benign Metabolite

Figure 1: Comparative metabolic fate of 5-FOA and 5-MOA in URA3+ yeast cells. Note that 5-MOA fails to generate the toxic intermediate required for counter-selection.

Part 2: Performance Comparison Data

The following table summarizes the key physicochemical and biological differences.

Feature5-Fluoroorotic Acid (5-FOA)5-Methylorotic Acid (5-MOA)
Primary Application Negative Selection (Counter-selection against URA3)Enzyme kinetics studies; Substrate analog
Mechanism of Action Converted to 5-F-dUMP (Suicide Inhibitor)Converted to 5-Methyl-UMP (Non-toxic)
Phenotype on URA3+ Cells Lethal (No growth)Viable (Normal growth)
Phenotype on ura3- Cells Viable (Resistant)Viable
Solubility Low in water; Soluble in DMSO/EthanolLow in water; Soluble in DMSO/Alkalis
Cost Moderate to HighModerate
Viability as Alternative Standard Not Viable
Part 3: Self-Validating Experimental Protocol

If you possess 5-Methylorotic acid and wish to empirically verify its lack of toxicity in your specific strain background, perform this standard "Spot Assay." This protocol serves as a control to demonstrate why 5-MOA cannot replace 5-FOA.

Objective

Compare the plating efficiency of URA3+ (wild-type) and ura3- (mutant) yeast strains on media containing 5-FOA versus 5-MOA.

Materials
  • Strains:

    • Strain A: URA3+ (e.g., BY4741 with pURA3 plasmid or WT).

    • Strain B: ura3- (e.g., BY4741 empty vector).

  • Media:

    • SC-Ura: Synthetic Complete minus Uracil (Selects for URA3).[2]

    • SC+FOA: Synthetic Complete + Uracil + 1 mg/mL 5-FOA.

    • SC+MOA: Synthetic Complete + Uracil + 1 mg/mL 5-Methylorotic acid.

    • YPD: Non-selective control.

Protocol Steps
  • Culture: Grow both strains overnight in liquid SC-Ura (for Strain A) and SC+Ura (for Strain B) to saturation.

  • Normalization: Dilute cells to OD600 = 1.0 in sterile water.

  • Serial Dilution: Prepare 10-fold serial dilutions (10^-1 to 10^-4) in a 96-well plate.

  • Spotting: Spot 5 µL of each dilution onto the four agar plates (YPD, SC-Ura, SC+FOA, SC+MOA).

  • Incubation: Incubate at 30°C for 2-3 days.

Expected Results (The Validation)
Plate TypeStrain A (URA3+)Strain B (ura3-)Interpretation
YPD GrowthGrowthBoth strains are viable.
SC-Ura GrowthNo GrowthStrain A retains URA3.
SC+FOA No Growth Growth5-FOA successfully kills URA3+ cells.
SC+MOA Growth Growth5-MOA fails to kill URA3+ cells.
Part 4: Actual Alternatives to 5-FOA

If your motivation for seeking an alternative is cost, solubility, or specific strain incompatibility, consider these validated alternatives:

  • 5-Fluorouracil (5-FU):

    • Mechanism:[3][4] Similar toxicity to 5-FOA but enters via the salvage pathway (Uracil Permease).

    • Pros: Significantly cheaper than 5-FOA.

    • Cons: Requires strains with functional transport (Fur4) and salvage enzymes. Less specific than 5-FOA for URA3 plasmid loss, as it kills any cell taking up uracil, not just those synthesizing it de novo.

  • FCY1 Counter-Selection (5-Fluorocytosine):

    • Mechanism:[3][4] Uses the FCY1 (Cytosine Deaminase) marker. Converts non-toxic 5-FC to toxic 5-FU.[5][6]

    • Pros: Robust alternative if URA3 is not available.

  • Optimized 5-FOA Solubility:

    • Many issues with 5-FOA stem from poor solubility.[6] Dissolve 5-FOA in DMSO (100 mg/mL) or use commercially available "highly soluble" 5-FOA salts to ensure consistent selection pressure.

References
  • Boeke, J. D., LaCroute, F., & Fink, G. R. (1984). A positive selection for mutants lacking orotidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance. Molecular and General Genetics, 197(2), 345–346.

    • Source:

  • Saccharomyces Genome D

    • Source:

  • United States Biological. 5-Fluoroorotic Acid (5-FOA)

    • Source:

Sources

Reproducibility of results using 5-Methylorotic acid selection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reproducibility in URA3 Counter-Selection (5-FOA vs. 5-MOA)

Executive Summary

This guide addresses the critical parameters required to achieve reproducible negative selection in yeast genetics (Saccharomyces cerevisiae and Candida spp.). While 5-Fluoroorotic Acid (5-FOA) is the gold standard for URA3 counter-selection, confusion with its analog 5-Methylorotic Acid (5-MOA) is a frequent source of experimental failure. This document compares the mechanistic action of both compounds, provides a self-validating protocol for 5-FOA selection, and analyzes the specific causes of background growth ("breakthrough") that compromise data integrity.

Mechanistic Distinction: 5-FOA vs. 5-MOA

To ensure reproducibility, researchers must understand that 5-FOA and 5-MOA are not interchangeable. They interact with the pyrimidine biosynthesis pathway differently.

  • 5-Fluoroorotic Acid (5-FOA): A "suicide substrate." The enzyme Orotidine-5'-phosphate decarboxylase (encoded by URA3) converts 5-FOA into 5-Fluorouracil (5-FU) , a highly toxic compound that incorporates into RNA and inhibits thymidylate synthase, causing cell death. This allows for the selection of ura3- cells (which cannot perform this conversion and survive).

  • 5-Methylorotic Acid (5-MOA): A structural analog often used in crystallographic studies or as a competitive inhibitor. Unlike 5-FOA, the metabolic product of 5-MOA is generally non-toxic or significantly less toxic to wild-type yeast. Consequently, using 5-MOA for counter-selection results in massive "false positive" background growth, as URA3+ cells are not effectively killed.

Pathway Visualization

The following diagram illustrates the lethal conversion pathway of 5-FOA compared to the non-lethal processing of 5-MOA.

PyrimidinePath Precursor Orotic Acid (Precursor) OMP OMP (Intermediate) Precursor->OMP URA5/URA10 FOA 5-FOA (Selection Agent) F_OMP 5-F-OMP FOA->F_OMP URA5/URA10 MOA 5-MOA (Analog) M_OMP 5-M-OMP MOA->M_OMP URA5/URA10 UMP Uridine Monophosphate (Growth) OMP->UMP URA3 (Decarboxylation) FU 5-Fluorouracil (CELL DEATH) F_OMP->FU URA3 (Lethal Synthesis) MU 5-Methyluracil (Thymine Analog/Inert) M_OMP->MU URA3 (Slow/Inert) URA3 URA3 Enzyme (ODCase)

Caption: The URA3-mediated decarboxylation of 5-FOA yields toxic 5-FU, whereas 5-MOA yields non-toxic products, failing selection.

Comparative Performance Analysis

The table below summarizes why 5-FOA is the requisite agent for reproducibility and where 5-MOA fails.

Feature5-Fluoroorotic Acid (5-FOA)5-Methylorotic Acid (5-MOA)5-Fluorouracil (5-FU)
Primary Application Negative selection for URA3 loss (plasmid shuffling, gene deletion).Crystallography; Competitive inhibition studies; Not for selection.General cytotoxicity; Counter-selection in upp strains (bacteria).
Mechanism of Action Converted by ODCase (URA3) to toxic 5-FU intracellularly.Substrate analog; acts as a weak inhibitor or inert metabolite.Directly toxic; does not require URA3 for activation (less specific).
Selection Stringency High. Kills >99% of URA3+ cells.None/Low. URA3+ cells survive and grow.Variable. High background due to transport efficiency differences.
Solubility Low in water; requires heat or DMSO.[1]Low in water; requires alkaline pH or DMSO.Moderate solubility.
Reproducibility Risk pH sensitivity; degradation at >65°C if prolonged.Total Failure: Users often mistake it for 5-FOA.Cross-feeding effects; transport mutations.

Validated Protocol: High-Stringency 5-FOA Selection

To guarantee reproducible results, you must control the acidity and concentration of the selection medium. 5-FOA activity is pH-dependent; if the media is too acidic, the drug precipitates or becomes less effective.

Reagents Required
  • 5-FOA Monohydrate: High purity (>98%).[1]

  • Yeast Nitrogen Base (YNB): Without amino acids and ammonium sulfate.

  • Drop-out Mix: Complete supplement mixture (CSM) minus Uracil.

  • Uracil: Added to support the growth of the ura3- cells you are selecting for.

Step-by-Step Workflow
  • Base Media Preparation (2X Concentration):

    • Dissolve agar (20g/L) in 500mL deionized water. Autoclave at 121°C for 15 min.

  • 5-FOA Solution Preparation (Critical Step):

    • In a separate flask, mix:

      • YNB (6.7g/L final conc)

      • Glucose (20g/L final conc)

      • Amino acid dropout powder (-Ura)

      • Uracil (50 mg/L final conc) — Essential: The survivors are ura3- auxotrophs and need uracil to grow.

      • 5-FOA (1.0 g/L final conc)

    • Add water to ~400mL.

    • Heated Dissolution: Heat to 50-60°C with stirring. Do not boil 5-FOA for extended periods. If it does not dissolve, add small volumes of sterile water or adjust pH slightly to 4.5-5.0.

    • Filter Sterilization: Once dissolved, filter sterilize (0.22 µm) the 5-FOA/nutrient mix. Do not autoclave 5-FOA directly if possible, as thermal degradation varies by batch.

  • Mixing:

    • Carefully pour the liquid 5-FOA/nutrient mix (warmed to 55°C) into the autoclaved agar (cooled to 55°C).

    • Mix gently to avoid bubbles and pour plates immediately.

  • Quality Control (Self-Validation):

    • Control A: Streak a known URA3+ (wild type) strain. Result: No growth.

    • Control B: Streak a known ura3- mutant. Result: Healthy growth.

    • If Control A grows, your 5-FOA is degraded or 5-MOA was used by mistake.

Troubleshooting Reproducibility Issues

If you observe "breakthrough" colonies (false positives) or poor selection efficiency, consult this diagnostic matrix.

ObservationProbable CauseCorrective Action
Heavy Background (Lawn of growth) Wrong Chemical: Used 5-MOA instead of 5-FOA.Verify CAS number (5-FOA is 703-95-7).[2][3][4] Switch to 5-FOA.
"Papillae" Growth (Small colonies) Spontaneous Mutation: URA3 point mutations.Restreak candidates on -Ura media. True ura3- strains will NOT grow on -Ura.
Inconsistent Killing pH Drift: Media pH < 3.5 or > 6.0.Buffer media to pH 4.5–5.0. 5-FOA uptake is pH-sensitive.
No Growth of Target Strain Missing Uracil: Forgot to add Uracil to the 5-FOA plate.5-FOA selects for ura3- cells; these cells require exogenous uracil to survive.
Precipitate in Plates Thermal Shock: Mixing cold 5-FOA with hot agar.Equilibrate both liquids to 55°C before mixing.

Conclusion

Reproducibility in URA3 counter-selection is binary: it relies strictly on the enzymatic conversion of the fluorinated substrate. 5-Methylorotic acid (5-MOA) cannot substitute for 5-FOA in this application due to the lack of toxic metabolite generation. For robust data, researchers must utilize 5-FOA (1 g/L) in uracil-supplemented media, strictly adhering to temperature and pH controls during preparation.

References

  • Boeke, J. D., LaCroute, F., & Fink, G. R. (1984). A positive selection for mutants lacking orotidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance. Molecular and General Genetics, 197(2), 345–346. Link

  • United States Biological. (n.d.). 5-Fluoroorotic Acid (5-FOA) Technical Data Sheet. USBiological.[1] Link

  • Thermo Fisher Scientific. (n.d.). Yeast Selection Reagents: Mechanism of 5-FOA. Link

  • Flynn, P. J., & Reece, R. J. (1999). Activation of transcription by metabolic intermediates of the pyrimidine biosynthetic pathway. Molecular and Cellular Biology, 19(8), 5359–5369. Link

Sources

Quantitative Metabolic Profiling for 5-Methylorotic Acid (5-MOA) Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In yeast genetics and drug discovery, 5-Fluoroorotic acid (5-FOA) is the gold standard for negative selection of the URA3 pathway. However, 5-Methylorotic acid (5-MOA) has emerged as a critical alternative for specific kinetic characterizations of Orotate Phosphoribosyltransferase (OPRTase) and for organisms where fluoro-derivatives exhibit off-target toxicity or insufficient selection pressure.

While traditional phenotypic screening relies on qualitative "spot assays" or prone-to-artifact optical density (OD600) measurements, modern drug development requires higher sensitivity. This guide compares traditional methods against a Quantitative Metabolic Flux Assay (Resazurin-based) , demonstrating why metabolic quantification provides superior linearity, Z-factors, and sensitivity for measuring 5-MOA resistance.

Scientific Background: The Lethal Synthesis Pathway

To quantify resistance, one must understand the mechanism of toxicity. 5-MOA acts as a "suicide substrate" for the pyrimidine salvage pathway.

Mechanism of Action

Wild-type yeast strains expressing a functional URA3 gene (encoding OPRTase) mistakenly recognize 5-MOA as a substrate. The enzyme phosphoribosylates 5-MOA into 5-methyl-OMP , which is subsequently decarboxylated into toxic methylated nucleotides (5-methyl-UMP). These analogs inhibit thymidylate synthase and disrupt RNA/DNA synthesis, leading to cell death.

Resistance Phenotype: Cells lacking OPRTase activity (ura3- mutants) cannot convert 5-MOA into the toxic intermediate. Consequently, they survive and proliferate in the presence of 5-MOA (provided uracil is supplemented).

Pathway Visualization

MOA_Pathway MOA 5-Methylorotic Acid (5-MOA) OPRTase OPRTase (URA3 Gene Product) MOA->OPRTase Mimicry OA Orotic Acid (Natural Substrate) OA->OPRTase Toxic_OMP 5-Methyl-OMP (Toxic Intermediate) OPRTase->Toxic_OMP Natural_OMP OMP (Precursor) OPRTase->Natural_OMP Death Cell Death (Lethal Synthesis) Toxic_OMP->Death Inhibits DNA/RNA Growth Pyrimidine Synthesis Natural_OMP->Growth

Figure 1: The "Lethal Synthesis" mechanism. OPRTase converts 5-MOA into toxic nucleotides. Resistance occurs when OPRTase is absent or inhibited.

Comparative Analysis: Choosing the Right Assay

For high-throughput screening or precise IC50 determination, the choice of assay dictates data quality.

Comparison Table
FeatureMethod A: Spot Plate Method B: Kinetic OD600 Method C: Metabolic Flux (Recommended)
Principle Visual colony formation on agarTurbidity (Light Scattering)Reductive metabolism of Resazurin
Readout Qualitative (Yes/No)Quantitative (Absorbance)Quantitative (Fluorescence)
Sensitivity Low (Visual detection limit)Medium (Limit ~0.05 OD)High (Detects <100 cells)
Linearity N/APoor at high densities (Shadowing)Excellent (R² > 0.98)
Interference Neighboring colony sizeFlocculation/Clumping Minimal (Dye is soluble)
Time to Result 3–5 Days24–48 Hours24 Hours
Throughput Low (Manual scoring)High (96/384 well)Ultra-High (1536 well capable)
Why Metabolic Flux?

Yeast cells, particularly stress-resistant mutants, often flocculate (clump) in liquid media. This creates massive noise in OD600 readings. Furthermore, OD600 cannot distinguish between arrested cells and dead cells. The Resazurin assay measures mitochondrial reductase activity, generating a fluorescent signal only from metabolically active, viable cells.

Experimental Protocol: Quantitative Resazurin Assay

This protocol is optimized for Saccharomyces cerevisiae but is adaptable for Candida and Schizosaccharomyces.

Materials Required[1][2][3][4][5]
  • 5-Methylorotic Acid (5-MOA): Stock solution (100 mg/mL in DMSO).[1]

  • Resazurin Sodium Salt: 0.15 mg/mL in PBS (Filter sterilized).

  • Media: SC-Ura (Synthetic Complete minus Uracil) + Uracil (50 mg/L). Note: Uracil must be present to allow resistant mutants to grow.

  • Plate: Black-walled, clear-bottom 96-well microplate.

Workflow Diagram

Workflow Step1 1. Pre-Culture Log-phase yeast in SC+Ura Step2 2. Dilution Normalize to OD600 = 0.01 Step1->Step2 Step3 3. Treatment Add 5-MOA gradient (0 - 10 mM) Step2->Step3 Step4 4. Incubation 30°C for 24 Hours Step3->Step4 Step5 5. Development Add 20µL Resazurin Step4->Step5 Step6 6. Readout Ex: 560nm / Em: 590nm Step5->Step6

Figure 2: Step-by-step workflow for the quantitative fluorescence assay.

Detailed Steps
  • Preparation of Assay Plate:

    • Dispense 90 µL of SC+Ura media containing graded concentrations of 5-MOA into the 96-well plate.

    • Self-Validating Controls:

      • Column 1 (Blank): Media only (No cells). Checks for dye degradation.

      • Column 2 (Positive Control): WT Strain (Ura+) + 5-MOA. Should show Low Fluorescence (Death).

      • Column 12 (Negative Control):ura3Δ Strain + 5-MOA. Should show High Fluorescence (Growth).

  • Inoculation:

    • Dilute overnight yeast culture to an OD600 of 0.01 (~2 x 10^5 cells/mL).

    • Add 10 µL of cell suspension to wells (Final Vol: 100 µL).

    • Seal with breathable membrane to prevent evaporation but allow gas exchange.

  • Incubation:

    • Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. Shaking is crucial to prevent sedimentation.

  • Development:

    • Add 20 µL of Resazurin stock solution to each well.

    • Incubate for 2–4 hours at 30°C.

    • Visual Check: Viable wells turn Pink; Dead wells remain Blue.

  • Quantification:

    • Measure Fluorescence: Excitation 530–560 nm / Emission 590 nm.

    • Optional: Measure Absorbance at 570 nm and 600 nm if a fluorometer is unavailable (less sensitive).

Data Analysis & Interpretation

To objectively compare resistance, convert Raw Fluorescence Units (RFU) into Percentage of Growth Inhibition .

Calculation


Where:

  • 
     = Fluorescence of the strain in media without 5-MOA.
    
Interpreting the Data[1][2][7][8][9][10][11][12][13][14]
  • High Resistance: Viability > 90% at high 5-MOA concentrations. Indicates complete loss of OPRTase activity.

  • Partial Resistance (Hypomorphs): Viability drops but IC50 is shifted right compared to WT. Indicates a point mutation reducing OPRTase affinity for 5-MOA.

  • Sensitivity (WT): Viability < 10% at standard selection concentrations (e.g., 1 mg/mL).

Troubleshooting
  • High Background in Blanks: Media contamination or light exposure (Resazurin is light-sensitive).

  • Inconsistent Replicates: Usually due to pipetting error or insufficient shaking (clumping cells).

  • "Blue" Viable Cells: Cell density was too low, or incubation time with dye was too short.

References

  • Boeke, J. D., LaCroute, F., & Fink, G. R. (1984). A positive selection for mutants lacking orotidine-5'-phosphate decarboxylase activity in yeast: 5-fluoro-orotic acid resistance. Molecular and General Genetics, 197(2), 345–346.

  • Rampersad, S. N. (2012). Multiple applications of Alamar Blue as an indicator of metabolic function and cellular health in cell viability bioassays. Sensors, 12(9), 12347-12360.

  • Flynn, P. J., & Reece, R. J. (1999). Activation of transcription by metabolic intermediates of the pyrimidine biosynthetic pathway. Molecular and Cellular Biology, 19(8), 5359–5369.

  • Zymo Research. 5-Fluoroorotic Acid (5-FOA) Product Guide and Protocols. Zymo Research Technical Documents.

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 4(6), 647-659.

Sources

Confirming Experimental Outcomes of 5-Methylorotic Acid Screens

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the experimental framework for validating 5-Methylorotic acid (5-MOA) activity, specifically focusing on its role as a competitive inhibitor and alternative substrate within the de novo pyrimidine biosynthesis pathway.

A Comparative Technical Guide for Drug Discovery & Metabolic Research

Core Directive & Scientific Context

5-Methylorotic acid (5-MOA) is frequently identified in phenotypic screens targeting nucleotide metabolism or utilized as a chemical probe to interrogate Orotate Phosphoribosyltransferase (OPRT) activity. Unlike its highly toxic analog 5-Fluoroorotic acid (5-FOA), which acts as a suicide substrate, 5-MOA typically functions as a competitive inhibitor or a slow substrate , leading to ribo-thymidine derivatives that perturb cellular pools without immediate lethality in all cell types.

Primary Mechanism: 5-MOA competes with Orotic Acid (OA) for the active site of OPRT (EC 2.4.2.10). Secondary Mechanism: If metabolized, it forms 5-Methyl-OMP, which may be decarboxylated by OMP Decarboxylase (OMPDC) to form 5-Methyl-UMP (ribo-TMP), potentially interfering with RNA/DNA fidelity.

To confirm 5-MOA activity, researchers must distinguish between general metabolic stress and specific pathway inhibition . This guide provides the protocols to make that distinction.

Mechanistic Validation & Pathway Visualization

To validate 5-MOA, you must map its interference point within the de novo pyrimidine pathway. The diagram below illustrates the competition between the natural substrate (Orotic Acid) and the probe (5-MOA).

Figure 1: 5-Methylorotic Acid Mechanism of Action

PyrimidinePathway cluster_0 Competitive Inhibition Node DHODH DHODH (Target of Leflunomide) DHO Dihydroorotate OA Orotic Acid (Natural Substrate) DHO->OA Oxidation OMP Orotidine-5'-Monophosphate (OMP) OA->OMP PRPP + OPRT MOA 5-Methylorotic Acid (Inhibitor/Probe) OPRT OPRT (Enzyme) MOA->OPRT Competitive Binding MOMP 5-Methyl-OMP (Alternative Product) MOA->MOMP Slow Reaction UMP UMP (Uridine Monophosphate) OMP->UMP Decarboxylation MUMP 5-Methyl-UMP (ribo-TMP) MOMP->MUMP OMPDC Activity OMPDC OMPDC (Decarboxylase)

Caption: 5-MOA competes with Orotic Acid at the OPRT step. While Orotic Acid is converted to UMP (Green), 5-MOA can form 5-Methyl-UMP (Red), acting as a false metabolite or simply blocking the enzyme.

Comparative Performance Guide

When interpreting screen hits, it is vital to benchmark 5-MOA against standard pathway modulators.

CompoundPrimary TargetMechanism of ActionToxicity ProfileRescue Metabolite
5-Methylorotic Acid (5-MOA) OPRT Competitive Inhibitor / Alternative SubstrateModerate (Cytostatic)Uridine (100 µM)
5-Fluoroorotic Acid (5-FOA) OPRT / Thymidylate SynthaseSuicide Substrate (Metabolized to FdUMP)High (Cytotoxic)Uridine (High Conc.)
Orotic Acid OPRTNatural SubstrateNon-toxic (Nutrient)N/A
Leflunomide (A77 1726) DHODHNon-competitive InhibitorCytostaticUridine / Orotate

Key Insight: If your screen hit is 5-MOA, the cells should be rescuable by Uridine (bypassing the block) but not by Orotic Acid (which is upstream of the block and would accumulate).

Experimental Protocols for Validation

Protocol A: The Uridine Rescue Assay (Phenotypic Confirmation)

Objective: Confirm that 5-MOA toxicity/activity is due to pyrimidine starvation and not off-target effects.

  • Seed Cells: Plate cells (e.g., HEK293, Plasmodium, or Yeast) in 96-well plates at optimal density.

  • Treatment Groups:

    • Vehicle Control (DMSO).

    • 5-MOA (at IC80 concentration).

    • 5-MOA + Uridine (100 µM).

    • 5-MOA + Orotic Acid (100 µM) [Negative Control].

  • Incubation: Incubate for 48–72 hours.

  • Readout: Measure cell viability (ATP/CellTiter-Glo or OD600).

  • Validation Criteria:

    • Valid Hit: Cell growth is restored by Uridine but not by Orotic Acid.

    • Off-Target: Cell growth is not restored by Uridine (indicates 5-MOA is killing cells via a non-pyrimidine mechanism).

Protocol B: In Vitro OPRT Inhibition Assay (Enzymatic Confirmation)

Objective: Quantify the Ki of 5-MOA against OPRT.

  • Reagents: Purified OPRT enzyme (recombinant), PRPP (Phosphoribosyl pyrophosphate), Orotic Acid (substrate), and 5-MOA.

  • Reaction Mix: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 100 µM PRPP.

  • Method:

    • Monitor the decrease in absorbance at 295 nm (specific for Orotic Acid) or increase at 260 nm (OMP formation).

    • Run the reaction with fixed Orotic Acid (Km concentration) and varying 5-MOA (0, 10, 50, 100 µM).

  • Analysis:

    • Plot Lineweaver-Burk or Michaelis-Menten curves.

    • Outcome: 5-MOA should display competitive inhibition characteristics (increases apparent Km of Orotic Acid, Vmax remains unchanged).

Protocol C: Thermal Shift Assay (Biophysical Binding)

Objective: Confirm physical binding of 5-MOA to the OPRT protein.

  • Preparation: Mix recombinant OPRT (2–5 µM) with SYPRO Orange dye (5x) in qPCR plates.

  • Ligand Addition: Add 5-MOA (10x molar excess) to the protein. Include Orotic Acid as a positive control.

  • Melt Curve: Ramp temperature from 25°C to 95°C (0.5°C/min) using a Real-Time PCR machine.

  • Validation:

    • Calculate the Melting Temperature (

      
      ).
      
    • Positive Result: A significant

      
       (>2°C) in the presence of 5-MOA compared to the apo-enzyme confirms direct binding.
      

Troubleshooting & Artifacts

  • Solubility: 5-Methylorotic acid has poor solubility in acidic aqueous buffers. Dissolve in DMSO or mild alkali (NaOH) before adding to the assay buffer. Ensure the final pH of the assay is re-adjusted to 7.4, as OPRT activity is highly pH-sensitive.

  • Metabolic Bylines: In some organisms, 5-MOA is metabolized to 5-Methyl-UMP (ribo-TMP). If you observe unexpected incorporation into RNA, this "false nucleotide" effect may be the cause. This is distinct from simple starvation.

  • Spectral Interference: 5-MOA absorbs in the UV range. When performing spectrophotometric assays (Protocol B), ensure you run a "Compound Only" blank to subtract background absorbance.

References

  • Mechanism of OPRT Inhibition

    • Title: Enzyme-substrate interactions in orotate-mimetic OPRT inhibitor complexes: a QM/MM analysis.
    • Source: N
    • URL:[Link]

  • Comparative Screening (5-FOA vs 5-MOA)

    • Title: 5-Fluoroorotic acid – Knowledge and References.[1][2][3][4][5]

    • Source: Taylor & Francis / ScienceDirect Topics
    • URL:[Link]

  • OMP Decarboxylase Activity on Analogs

    • Title: Mechanism of the Orotidine 5'-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabiliz
    • Source: PMC (PubMed Central)
    • URL:[Link]

  • Fluorescence Assays for OPRT

    • Title: A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid.
    • Source: MDPI (Intern
    • URL:[Link][5]

Sources

Safety Operating Guide

5-Methylorotic Acid: Proper Disposal & Handling Procedures

[1][2][3]

Executive Summary & Chemical Identity[1]

5-Methylorotic acid (also known as 2,6-dihydroxy-5-methylpyrimidine-4-carboxylic acid) is a pyrimidine derivative often utilized in metabolic research and nucleotide synthesis.[1] Unlike its highly toxic analog 5-Fluoroorotic acid (5-FOA) , 5-Methylorotic acid is generally classified as a standard organic irritant.[1] However, its structural stability and acidity require specific disposal protocols to prevent environmental accumulation and ensure regulatory compliance (RCRA/CLP).[1]

Chemical Snapshot
PropertyDetail
CAS Number 3993-73-5 (Primary)
Molecular Formula C₆H₆N₂O₄
Molecular Weight 170.12 g/mol
Physical State White to off-white crystalline solid
Acidity (pKa) ~2.0 - 3.0 (Carboxylic acid moiety)
Solubility Low in water; soluble in basic solutions (NaOH, NH₄OH) and DMSO
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)

CRITICAL WARNING: Do not confuse 5-Methylorotic acid with 5-Fluoroorotic acid (5-FOA) . 5-FOA is acutely toxic (H301) and requires more stringent segregation.[1] Always verify the CAS number before disposal.[1]

Strategic Disposal Logic

As a Senior Application Scientist, I advocate for a "Thermal Destruction" strategy for pyrimidine derivatives. While 5-Methylorotic acid is not P-listed or U-listed under US RCRA regulations, flushing it down the drain (even if neutralized) is experimentally unsound due to potential bio-accumulation in local water tables.[1]

The Causality of Protocol Choice:

  • Incineration (High Heat): The pyrimidine ring is stable.[1] Standard chemical treatment may not fully degrade the ring structure.[1] High-temperature incineration ensures complete oxidation to CO₂, H₂O, and NOₓ.[1]

  • Segregation from Oxidizers: As an organic acid, it acts as a reducing agent.[1] Accidental mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) in a waste stream can lead to exothermic reactions.[1]

  • pH Control: In aqueous waste, the acidity can mobilize heavy metals if mixed with other waste streams.[1] Neutralization is a safety step, not a disposal method.[1]

Disposal Decision Matrix

The following workflow illustrates the logical path for categorizing 5-Methylorotic acid waste.

DisposalWorkflowStartWaste Generation:5-Methylorotic AcidStateCheckDetermine Physical StateStart->StateCheckSolidStateSolid Waste(Powder/Crystals)StateCheck->SolidStateLiquidStateLiquid Waste(Solution)StateCheck->LiquidStateBioCheckBiological Contamination?(e.g., Cell Culture)SolidState->BioCheckSolventCheckSolvent Type?LiquidState->SolventCheckAqueousAqueous Solution(Buffers/Media)SolventCheck->AqueousOrganicOrganic Solvent(DMSO/Methanol)SolventCheck->OrganicAqueous->BioCheckBinHalogenDisposal B:Halogenated/Non-HalogenatedSolvent WasteOrganic->BinHalogenBinSolidDisposal A:Solid Hazardous Waste(Tag: Irritant)BioCheck->BinSolidNoBinBioDisposal C:Biohazard + Chemical(Incinerate)BioCheck->BinBioYes

Figure 1: Decision tree for segregating 5-Methylorotic acid waste based on physical state and biological co-contaminants.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Debris)

Use this for expired powder, weighing boat residues, or spill cleanup materials.[1]

  • PPE Requirement: Nitrile gloves, safety goggles, and lab coat.[1] Use a P95 dust mask if handling large quantities outside a fume hood.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated hazardous waste bag.[1]

  • Labeling:

    • Chemical Name: 5-Methylorotic Acid.[1][2]

    • Hazards: Irritant (Check "Irritant" box on label).[1]

    • Composition: 100% Solid.[1]

  • Segregation: Do NOT mix with strong oxidizers or alkali metals.[1]

  • Final Action: Seal container tightly. Request EHS pickup for Incineration .

Protocol B: Liquid Waste (Aqueous & Organic)

Use this for reaction mixtures, mother liquors, or stock solutions (e.g., in DMSO).[1]

  • Characterize the Solvent:

    • If Organic (DMSO, Methanol): Pour into the "Organic Solvents" waste carboy.[1] Ensure you differentiate between Halogenated and Non-Halogenated streams if your facility requires it (5-Methylorotic acid itself is non-halogenated).[1]

    • If Aqueous (Water/Buffer): Check pH.[1] If highly acidic (pH < 4), neutralize carefully with dilute Sodium Hydroxide (NaOH) to pH 6-8 before adding to the aqueous waste drum to prevent drum corrosion.[1]

  • Biological Co-factors:

    • If the compound was used in cell culture (e.g., yeast selection media), the waste is Mixed Waste (Chemical + Biological).[1]

    • Action: Do not bleach (bleach + organics can form toxic chloramines).[1] Autoclaving is generally acceptable for the biological component, but Incineration is preferred for mixed waste to destroy both the biological agent and the chemical structure simultaneously.[1]

Emergency Procedures: Spill Management

In the event of a benchtop spill, rapid containment prevents particulate spread.[1]

  • Isolate: Alert nearby personnel. Mark the area.

  • Protect: Wear standard PPE. If powder is airborne, use a respirator.[1]

  • Contain (Dry Spill):

    • Do not sweep vigorously (creates dust).[1]

    • Cover the powder with a damp paper towel (water or ethanol) to suppress dust.[1]

    • Scoop the damp material into a waste bag.[1]

  • Contain (Wet Spill):

    • Absorb with inert material (vermiculite or spill pads).[1]

    • Do not use combustible materials like sawdust if mixed with oxidizers.[1]

  • Clean: Wipe the surface with a mild detergent (1% Alconox) followed by water.[1]

  • Dispose: Treat all cleanup materials as Protocol A (Solid Hazardous Waste).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77612, 5-Methylorotic acid.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Orotic acid derivatives.[1] (General guidance on pyrimidine carboxylic acids). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] (Non-listed organic waste guidelines).[1] Retrieved from [Link]

Operational Guide: Handling & Application of 5-Methylorotic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

5-Methylorotic Acid (CAS 3993-73-5) is a pyrimidine derivative serving as a critical intermediate in metabolic research and a structural analog in antimetabolite studies.[1] Unlike its highly toxic fluorinated counterparts (e.g., 5-Fluoroorotic acid), 5-Methylorotic acid presents a moderate hazard profile, primarily functioning as a chemical irritant.

Its utility lies in its structural similarity to orotic acid, allowing it to probe the de novo pyrimidine biosynthesis pathway , specifically interacting with enzymes like Orotate Phosphoribosyltransferase (OPRT) . Successful application requires overcoming its poor aqueous solubility through pH manipulation, a step often overlooked in standard protocols leading to experimental inconsistency.

Chemical Identity & Physicochemical Properties

Understanding the physical state is the first step in exposure control.

PropertyDataOperational Implication
CAS Number 3993-73-5 Use this for all waste manifesting and inventory tracking.
IUPAC Name 5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acidDefines chemical structure for database searches.[1]
Molecular Weight 170.12 g/mol Required for molarity calculations.
Physical State White to off-white solid powderHigh dust potential; requires static control.
Solubility (Water) Low / Insoluble in cold waterDo not attempt to dissolve directly in neutral buffers.
Solubility (Optimized) Soluble in DMSO, 1M NaOH, or NH₄OHRequires basic pH or aprotic solvent for stock preparation.
pKa ~2.0 - 2.5 (Carboxylic acid)Acidic proton drives solubility in base.

Risk Assessment & Personal Protective Equipment (PPE)

Safety is not just compliance; it is a self-validating system of barriers.

Hazard Classification (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

PPE Matrix: The "Swiss Cheese" Model of Protection

We utilize a layered defense strategy where no single failure leads to exposure.

ZonePPE RequirementTechnical Rationale
Respiratory N95 / P2 Respirator (Minimum)Prevents inhalation of fine particulate dust during weighing. Use a fume hood for primary containment.
Dermal (Hands) Nitrile Gloves (Min. 0.11 mm thickness)Breakthrough Time: >480 min. Nitrile provides excellent resistance to dry organic acids and basic solvents (NaOH) used for dissolution.
Ocular Chemical Splash Goggles Safety glasses are insufficient if dissolving in strong bases (NaOH), where splash hazards carry high risk of corneal damage.
Body Lab Coat (Buttoned) Standard barrier against particulate drift.

Operational Protocol: Solubilization & Handling

The majority of experimental errors with orotic acid derivatives stem from improper solubilization.

The Solubility Paradox

Researchers often fail to dissolve 5-Methylorotic acid because they treat it like a salt. It is a free acid with poor water solubility. To force it into solution, you must deprotonate the carboxylic acid group.

Step-by-Step Reconstitution Protocol

Goal: Prepare a 100 mM Stock Solution.

  • Weighing: Weigh the required amount (e.g., 170.1 mg for 10 mL) in a fume hood to avoid dust inhalation.

  • Solvent Choice:

    • Method A (Biological Compatible): Add DMSO (Dimethyl Sulfoxide).[3] Vortex vigorously. This is preferred for cell culture as it avoids high pH shock, provided the final DMSO concentration is <0.1%.

    • Method B (Aqueous/Buffer): Add a small volume of 1M NaOH (approx. 2-3 molar equivalents). The powder will dissolve as the salt forms. Once dissolved, dilute to volume with water or buffer.

      • Caution: Check the final pH. It will be basic. You may need to back-titrate carefully if your assay is pH-sensitive, but beware of precipitation if pH drops below 4-5.

  • Sterilization: Filter sterilize using a 0.22 µm PES or PTFE membrane . Do not autoclave, as thermal degradation of the pyrimidine ring can occur over extended high heat.

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C . Avoid repeated freeze-thaw cycles which can cause micro-precipitation.

Scientific Context: Pyrimidine Metabolism

Why are you using this? Understanding the pathway ensures correct experimental design.

5-Methylorotic acid acts as a structural probe within the De Novo Pyrimidine Synthesis pathway. It mimics Orotic Acid, the substrate for Orotate Phosphoribosyltransferase (OPRT) (also known as UMP Synthase in higher eukaryotes).

Pathway Visualization

The following diagram illustrates the entry point of Orotic Acid and its derivatives into nucleotide synthesis.

PyrimidinePathway cluster_enzymes Enzymatic Steps Glutamine Glutamine CarbamoylP Carbamoyl Phosphate Glutamine->CarbamoylP Dihydroorotate Dihydroorotate CarbamoylP->Dihydroorotate Multiple Steps OroticAcid Orotic Acid (Endogenous) Dihydroorotate->OroticAcid DHODH OMP Orotidine-5'-Monophosphate (OMP) OroticAcid->OMP OPRT (Phosphoribosylation) MethylOrotic 5-Methylorotic Acid (Analog/Probe) OPRT OPRT / UMPS MethylOrotic->OPRT Competes/Interacts UMP Uridine Monophosphate (UMP) OMP->UMP ODC (Decarboxylation) DHODH DHODH

Figure 1: The De Novo Pyrimidine Biosynthesis pathway showing the insertion point of Orotic Acid and the competitive interaction of its 5-Methyl analog.

Disposal & Environmental Stewardship

Responsible science ends with responsible disposal.

Do not dispose of 5-Methylorotic acid down the drain. Although not classified as an acute marine pollutant, pyrimidine analogs can interfere with microbial metabolism in waste treatment plants.

  • Solid Waste: Collect excess powder in a sealed container labeled "Hazardous Waste - Solid - Irritant."

  • Liquid Waste: Solutions containing DMSO or NaOH must be segregated into "Organic Solvent Waste" or "Basic Inorganic Waste" streams, respectively.

  • Destruction: The preferred method is incineration at a licensed chemical waste facility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77612, 5-Methylorotic acid. Retrieved from [Link]

  • Löffler, M., Carrey, E. A., & Zameitat, E. (2015). Orotic Acid, More Than Just an Intermediate of Pyrimidine de novo Synthesis.[4] Journal of Genetics and Genomics. Retrieved from [Link]

  • Traut, T. W., & Jones, M. E. (1977).Inhibitors of Orotate Phosphoribosyltransferase and Orotidine-5'-phosphate Decarboxylase. Biochemical Pharmacology. (Contextual grounding for pyrimidine analog mechanism).

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.